Product packaging for s-Triazole, 3-propyl-(Cat. No.:CAS No. 19932-60-6)

s-Triazole, 3-propyl-

Cat. No.: B010354
CAS No.: 19932-60-6
M. Wt: 111.15 g/mol
InChI Key: ZFWJVKLPEZPKNL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of s-Triazole, 3-propyl-

A clear understanding of a compound's nomenclature and structure is fundamental to its study. The following sections detail the specific characteristics of 3-propyl-1H-1,2,4-triazole.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-propyl-1H-1,2,4-triazole . nist.govnist.gov This name precisely describes the molecular structure, indicating a 1,2,4-triazole (B32235) ring with a propyl group attached at the third carbon atom.

The molecular formula of 3-propyl-1H-1,2,4-triazole is C₅H₉N₃ . nist.govnist.gov This indicates that each molecule is composed of five carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The calculated molecular weight of this compound is approximately 111.14 g/mol . nist.govnist.govnih.gov

Table 1: Physicochemical Properties of 3-propyl-1H-1,2,4-triazole

PropertyValue
IUPAC Name3-propyl-1H-1,2,4-triazole
Molecular FormulaC₅H₉N₃
Molecular Weight111.14 g/mol
CAS Number19932-60-6

The foundational structure of this compound is the 1,2,4-triazole core , a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. imist.maimist.ma In this specific molecule, a propyl group (-CH₂CH₂CH₃) is attached to the carbon atom at the 3-position of the triazole ring. nist.gov This substitution influences the compound's physical and chemical properties, including its solubility and reactivity.

Triazoles exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole , which differ in the arrangement of the nitrogen atoms within the five-membered ring. imist.maresearchgate.netwikipedia.org Both isomers are significant in research, with their derivatives exhibiting a wide range of biological activities. frontiersin.orgnih.gov The 1,2,4-triazole scaffold, in particular, is a common feature in many pharmaceutical and agrochemical compounds. imist.manih.gov The specific isomer plays a crucial role in determining the molecule's three-dimensional shape and its ability to interact with biological targets. nih.gov

1,2,4-Triazoles, including the 3-propyl substituted variant, can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. jst.go.jpijsr.net The two primary tautomers are the 1H and 2H forms. jst.go.jp The predominant tautomer can be influenced by factors such as the nature of substituents on the ring and the solvent environment. jst.go.jprsc.org This tautomeric behavior is a critical consideration in research as it can affect the compound's reactivity and its interactions at a molecular level. researchgate.net

Significance in Heterocyclic Chemistry and Medicinal Chemistry Research

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govijprajournal.com This framework offers a unique combination of features, including hydrogen bonding capabilities, dipole character, and relative stability, which facilitate strong interactions with biological receptors and enzymes. nih.gov

Derivatives of 1,2,4-triazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including:

Antifungal nih.govnih.gov

Antibacterial researchgate.net

Anticancer nih.gov

Anticonvulsant researchgate.net

Anti-inflammatory researchgate.net

Antiviral researchgate.net

The versatility of the 1,2,4-triazole ring allows for the synthesis of large libraries of compounds for screening, making it a cornerstone in the search for new therapeutic agents. nih.govijprajournal.com The propyl group at the 3-position of the molecule can be further modified, providing a route to novel derivatives with potentially enhanced or specific biological activities.

Role as a Building Block for Derivatives with Diverse Biological Activities

The s-Triazole, 3-propyl- scaffold is a cornerstone for the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. tandfonline.comnih.gov The inherent stability of the triazole ring, coupled with the presence of multiple nitrogen atoms, allows for various chemical modifications, leading to compounds with potent pharmacological effects. longdom.org Researchers have successfully utilized 3-propyl-1,2,4-triazole as a starting point to create new molecules with significant antimicrobial and anticancer properties.

The synthesis of various derivatives often involves reactions at the nitrogen atoms of the triazole ring or by introducing different functional groups to the core structure. These modifications can dramatically influence the biological activity of the resulting compounds. For instance, the introduction of different substituents on the triazole ring has been shown to be beneficial for increasing antifungal activity. nih.gov

Structural Flexibility for Functionalization

The structure of s-Triazole, 3-propyl- offers remarkable flexibility for chemical modification, a key attribute for a successful drug scaffold. The triazole ring presents multiple sites for functionalization, allowing for the strategic attachment of various chemical moieties to modulate the compound's properties.

A significant advancement in the functionalization of this scaffold involves the selective magnesiation or zincation of N-propyl-1,2,4-triazole. acs.org This technique allows for the precise introduction of substituents at specific positions on the triazole ring. For example, complete magnesiation of N-propyl-1,2,4-triazole can be achieved, and the resulting intermediate can be reacted with a variety of electrophiles to yield 5-substituted 1,2,4-triazoles in high yields. acs.org This method provides a powerful tool for creating a library of derivatives with diverse functionalities.

Furthermore, double functionalization of N-propyl-1,2,4-triazole has been successfully demonstrated, leading to fully substituted triazole derivatives. acs.org These advanced synthetic strategies underscore the adaptability of the s-Triazole, 3-propyl- core for creating complex molecules with tailored biological activities.

Applications in Drug Design and Development

The versatility of s-Triazole, 3-propyl- as a building block has led to its extensive application in drug design and development programs, particularly in the search for new anticancer and antimicrobial agents. The 1,2,4-triazole scaffold is a known component of several successful drugs, and the 3-propyl- derivative serves as a valuable starting point for creating novel drug candidates. researchgate.net

In the realm of anticancer research , derivatives of 3-propyl-1,2,4-triazole have shown promising cytotoxic activity against various cancer cell lines. For example, certain bis-triazole derivatives have been synthesized and evaluated for their ability to inhibit DNA topoisomerase II, a crucial enzyme for cancer cell proliferation. researchgate.net One such compound, 12c, demonstrated a high docking score and significant cytotoxicity with an IC50 value of 0.55 μM. researchgate.net These findings highlight the potential of this scaffold in developing new apoptotic-inducing anticancer agents. researchgate.net

In the field of antimicrobial drug discovery , numerous derivatives of 3-propyl-1,2,4-triazole have been synthesized and tested against a range of bacterial and fungal pathogens. Schiff base ligands derived from 4-amino-5-propyl-3-thiol-1,2,4-triazole have been used to create metal complexes with significant in-vitro antimicrobial activities. thesciencein.org Furthermore, various substituted 1,2,4-triazole derivatives have demonstrated good to moderate activities against microorganisms such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

The following interactive data tables summarize some of the reported biological activities of s-Triazole, 3-propyl- derivatives.

Table 1: Anticancer Activity of Selected s-Triazole, 3-propyl- Derivatives

Compound IDCancer Cell LineIC50 (μM)Reference
12cEAC0.55 researchgate.net
12gEAC0.62 researchgate.net

Table 2: Antimicrobial Activity of Selected s-Triazole, 3-propyl- Derivatives

Compound/DerivativeMicroorganismActivity/MICReference
Metal complexes of IBPTS. aureus, E. coli, C. albicans, A. nigerSignificant antimicrobial activity thesciencein.org
Compound 3E. coli, K. pneumoniaeModerate activity nih.gov
Compound 8E. coli, K. pneumoniaeModerate activity nih.gov
Compound 11bS. aureus, E. coliHighest activity among tested researchgate.net
Compound 9aP. aeruginosaHighest activity among tested researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B010354 s-Triazole, 3-propyl- CAS No. 19932-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJVKLPEZPKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334123
Record name s-Triazole, 3-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-60-6
Record name s-Triazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Propyl-1H-1,2,4-triazole hydrochloride
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Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for s-Triazole, 3-propyl- and its Derivatives

The synthesis of the 1,2,4-triazole (B32235) (a common isomer of s-triazole) and 1,2,3-triazole cores can be achieved through various established pathways. These routes offer versatility in introducing a propyl group and other substituents onto the triazole ring.

Cyclization reactions are foundational in heterocyclic chemistry and provide several pathways to the s-triazole core. These methods typically involve the condensation and subsequent ring closure of linear precursors containing the necessary carbon and nitrogen atoms.

A versatile one-pot method for synthesizing S-alkylated 3-propyl-1,2,4-triazole derivatives involves the initial formation of a triazole-thione intermediate, followed by in-situ S-alkylation. This process begins with the cyclization of a thiosemicarbazide (B42300) precursor in a basic medium to form 5-propyl-4H-1,2,4-triazole-3-thione. Subsequent introduction of an alkylating agent (e.g., an alkyl halide) and an acid catalyst facilitates the regioselective alkylation on the sulfur atom, yielding the final 3-S-alkylated-5-propyl-1,2,4-triazole product without isolating the intermediate.

The general mechanism proceeds in two main stages within a single pot:

Thione Formation : A suitable acyl hydrazide, such as butyryl hydrazide, reacts with a thiocyanate (B1210189) salt to form an acylthiosemicarbazide. This intermediate then undergoes base-catalyzed intramolecular cyclization, typically by heating in the presence of a base like sodium hydroxide (B78521), to yield 5-propyl-4H-1,2,4-triazole-3-thione.

S-Alkylation : After the cyclization is complete, the reaction mixture is cooled, and an alkyl halide (R-X) and an acid catalyst are added. The thione, existing in equilibrium with its thioenol tautomer, is then alkylated on the sulfur atom to form the stable S-alkylated product. The regioselectivity for S-alkylation over N-alkylation is high in this process mdpi.com.

This one-pot strategy is efficient, reduces waste by avoiding the isolation of intermediates, and allows for diverse functionalization at the sulfur position zsmu.edu.uajenabioscience.com.

Classical condensation methods provide reliable routes to the 3-propyl-1,2,4-triazole core. Two notable named reactions in this category are the Pellizzari reaction and the Einhorn-Brunner reaction.

Pellizzari Reaction : This reaction involves the condensation of an acyl hydrazide with an amide to form a 1,2,4-triazole nih.govresearchgate.netnih.gov. To synthesize 3-propyl-1,2,4-triazole, butyryl hydrazide (propanecarbohydrazide) would be reacted with formamide (B127407). The reaction typically requires high temperatures, and yields can be variable. The mechanism involves the initial attack of the hydrazide on the amide carbonyl, followed by a series of condensation and cyclization steps to form the triazole ring nih.gov. The use of microwave irradiation has been shown to shorten reaction times and improve yields nih.govnih.gov.

Einhorn-Brunner Reaction : This method synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of a diacylamine with a hydrazine (B178648) derivative researchgate.netbeilstein-journals.org. For the synthesis of a 3-propyl substituted triazole, a diacylamine such as N-butyrylformamide would be reacted with hydrazine. The reaction is known to produce isomeric mixtures, but regioselectivity can be influenced by the nature of the acyl groups beilstein-journals.org. The more acidic acyl group tends to direct the substitution pattern on the resulting triazole ring beilstein-journals.org.

The 3-propyl-1,2,4-triazole ring can also be constructed using propylamine (B44156) and hydrazine as primary nitrogen sources. This pathway often involves the intermediate formation of an amidine or an amidrazone, which then undergoes cyclization.

A plausible one-pot, two-step synthetic sequence is as follows:

Amidine Formation : Propylamine is reacted with a butyric acid derivative (such as an orthoester or nitrile) to form N-propylbutyramidine.

Cyclization with Hydrazine : The resulting amidine is then condensed with a hydrazine derivative. This reaction, often catalyzed by an acid, leads to the formation of the 1,2,4-triazole ring through intramolecular cyclization and elimination of ammonia (B1221849) zsmu.edu.uanih.govresearchgate.netorganic-chemistry.org. This method is highly modular, allowing for the synthesis of variously substituted triazoles by changing the starting amine, carboxylic acid derivative, and hydrazine researchgate.net.

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform nih.gov. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole nih.govresearchgate.net. This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often produces a mixture of regioisomers researchgate.netbeilstein-journals.org.

The CuAAC reaction is characterized by its exceptional reliability, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and high yields nih.govbeilstein-journals.org. The copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), dramatically accelerates the reaction and controls the regiochemistry nih.govresearchgate.net. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-disubstituted triazole isomer beilstein-journals.org.

To synthesize a triazole derivative featuring a propyl group using this method, 1-pentyne (B49018) (an alkyne with a terminal triple bond and a propyl group) serves as a key precursor.

A defining feature of the CuAAC reaction is its outstanding regioselectivity. The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring researchgate.netbeilstein-journals.orgnih.gov. This is in stark contrast to the uncatalyzed thermal reaction, which yields a mixture of both 1,4- and 1,5-disubstituted products beilstein-journals.org.

The synthesis of 1-substituted-4-propyl-1,2,3-triazoles is readily achieved by reacting 1-pentyne with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. The reaction is robust and tolerates a wide array of functional groups on the azide component, making it a powerful tool for creating diverse libraries of propyl-substituted triazoles. The reaction can often be performed as a one-pot synthesis where the organic azide is generated in situ from the corresponding alkyl or aryl halide, followed by the immediate addition of the alkyne and catalyst nih.govresearchgate.netnih.gov.

The table below illustrates the versatility of the CuAAC reaction for synthesizing various 1-substituted-4-propyl-1,2,3-triazoles from 1-pentyne and different organic azides.

Azide Reactant (R-N₃)Alkyne ReactantCatalyst SystemSolventConditionsYield (%)Reference
Benzyl (B1604629) Azide1-PentyneCuSO₄ / Sodium Ascorbatet-BuOH/H₂ORoom Temp, 12h~95% (estimated)
Phenyl Azide1-PentyneCuITHFRoom Temp, 6hHigh beilstein-journals.org
1-Azidohexane1-PentyneCu(I) NHC ComplexCD₃CNRoom Temp, 3h>99% (conversion)
Ethyl 2-azidoacetate1-PentyneCuSO₄·5H₂O / Sodium AscorbateEtOH/H₂ORoom TempExcellent researchgate.net

Note: Yields are based on reactions with structurally similar aliphatic alkynes like 1-hexyne (B1330390) where specific data for 1-pentyne was not available, demonstrating the general applicability and high efficiency of the reaction.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted triazoles in a single step from three or more starting materials. This approach is advantageous due to its atom economy and the ability to generate molecular complexity in a convergent manner. For example, a one-pot, three-component reaction between an alkyne, an organic halide, and sodium azide in the presence of a copper catalyst can directly yield a 1,4-disubstituted 1,2,3-triazole. This method avoids the isolation of the intermediate organic azide, simplifying the synthetic procedure.

Synthesis from Mercapto-s-triazoles (e.g., 4-amino-5-mercapto-3-propyl-s-triazole)

The synthesis of 3-propyl-s-triazoles can also be achieved by chemical modification of a pre-existing triazole ring. One such method involves the desulfurization of a mercapto-substituted triazole. For instance, starting with a compound like 4-amino-5-mercapto-3-propyl-s-triazole, the mercapto group (-SH) can be removed and replaced with a hydrogen atom. This transformation is typically accomplished using a reducing agent such as Raney nickel. Raney nickel is a nickel-aluminum alloy that has been treated to remove most of the aluminum, resulting in a high surface area catalyst that is effective for the hydrogenolysis of carbon-sulfur bonds. nih.gov This reductive desulfurization provides a route to obtaining the corresponding 3-propyl-s-triazole from its mercapto derivative.

Sequential Reaction Methods for Trisubstituted Triazoles

The synthesis of trisubstituted triazoles often requires sequential reaction strategies to control the regiochemistry of the final product. These methods involve the stepwise introduction of substituents onto the triazole ring. For example, a 1,4-disubstituted triazole can be synthesized first via a CuAAC reaction. Subsequently, a third substituent can be introduced at the 5-position through various chemical transformations. This sequential approach allows for the synthesis of unsymmetrically substituted triazoles with a high degree of control over the substitution pattern.

Acylhydrazine Method for 1,2,4-Triazoles

The reaction of acylhydrazines with various nitrogen- and carbon-containing synthons is a classical and versatile approach for constructing the 1,2,4-triazole core. Two notable named reactions that fall under this category are the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari reaction involves the condensation of an amide and an acylhydrazine at high temperatures to form a 1,2,4-triazole. To synthesize 3-propyl-s-triazole via this method, one might react butyramide (B146194) with formohydrazide or formamide with butyrohydrazide. The reaction generally requires harsh conditions, including high temperatures, which can sometimes lead to a mixture of products if acyl group exchange occurs.

The Einhorn-Brunner reaction provides an alternative route, involving the reaction of an imide with a hydrazine derivative. This method can also be adapted for the synthesis of 3-propyl-s-triazole by selecting appropriate starting materials that would furnish the propyl group at the desired position.

Microwave-assisted synthesis has been shown to significantly improve the efficiency of these traditional methods. By using microwave irradiation, reaction times can be shortened, and yields can be increased, offering a more "green" and efficient alternative to conventional heating.

A plausible synthesis for 3,5-disubstituted 1,2,4-triazoles using the acylhydrazine method is outlined below:

Reactant 1Reactant 2ConditionsProduct
ButyramideButyrohydrazideHigh Temperature (e.g., >250°C) or Microwave3,5-Dipropyl-1,2,4-triazole
ButyrohydrazideFormamideHigh Temperature or Microwave3-Propyl-1,2,4-triazole

Electrochemical Late-Stage Functionalization

Electrochemical methods represent a modern and sustainable approach to organic synthesis, often avoiding the need for harsh reagents and oxidants. While late-stage functionalization (LSF) of a pre-existing 3-propyl-s-triazole ring is a developing area, electrochemical techniques have been successfully applied to the synthesis of the 1,2,4-triazole core itself.

One such method involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. organic-chemistry.org In this process, which can be performed in an undivided cell, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. The reaction proceeds with the assistance of electrochemically generated reactive iodine species, avoiding the use of strong chemical oxidants and transition-metal catalysts to yield 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

Another electrochemical approach enables the synthesis of 1,2,4-triazole-fused heterocycles through a reagent-free intramolecular dehydrogenative C-N cross-coupling reaction under mild electrolytic conditions. rsc.org This atom- and step-economical process has been applied to the synthesis of biologically relevant molecules. rsc.org These electrochemical strategies highlight the potential for developing novel, environmentally benign pathways to functionalized 1,2,4-triazoles.

Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and predicting outcomes. The formation of the 1,2,4-triazole ring can proceed through several distinct mechanistic pathways.

Oxidation to Disulfide and Nucleophilic Attack in Cyclization

The synthesis of 1,2,4-triazoles, particularly 1,2,4-triazole-3-thiones, can proceed through a mechanism involving the oxidative cyclization of thiosemicarbazide derivatives. In this pathway, a key step is the formation of a disulfide bridge.

For instance, the copper(II)-catalyzed construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is believed to involve an oxidative C-N bond formation. organic-chemistry.org While not definitively proven to proceed via an isolated disulfide, the oxidative conditions are conducive to such an intermediate. The subsequent intramolecular nucleophilic attack by a nitrogen atom onto the activated carbon center leads to cyclization and formation of the triazolethione ring. Interestingly, with prolonged reaction times, these thiones can undergo a copper-mediated desulfurization process to yield the corresponding 1,2,4-triazole. organic-chemistry.org A similar oxidative cyclization of amidrazones, catalyzed by reagents like ceric ammonium nitrate (B79036), is another established route to the 1,2,4-triazole core. organic-chemistry.org

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

While the classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne famously yields 1,2,3-triazoles, a variation of this reaction type is a powerful tool for synthesizing the 1,2,4-triazole isomer. wikipedia.org This approach involves the reaction of a nitrile imine as the 1,3-dipole with a dipolarophile containing a carbon-nitrogen multiple bond, such as a nitrile or a cyanamide. organic-chemistry.orgmdpi.com

Nitrile imines are reactive intermediates that are typically generated in situ from precursors like hydrazonyl halides (in the presence of a base) or by the thermal denitrogenation of tetrazoles. oup.com Once generated, the nitrile imine undergoes a [3+2] cycloaddition with a nitrile. To synthesize 3-propyl-s-triazole, a nitrile imine bearing the propyl group would be reacted with another nitrile.

The regioselectivity of the cycloaddition is a key aspect of this mechanism. Theoretical studies suggest that the reaction is often stabilized by the efficient electron donation from the nitrogen lone pair of the nitrile into the π* orbital of the C=N bond of the nitrile imine, leading to a specific orientation of the reactants in the transition state and the formation of a single regioisomer. oup.com

1,3-Dipole PrecursorDipolarophileConditionsProduct
N-Phenylbutyrohydrazonoyl chlorideAcetonitrile (B52724)Base (e.g., Triethylamine)5-Methyl-1-phenyl-3-propyl-1H-1,2,4-triazole
5-Propyl-tetrazoleBenzonitrileHeat/Triflic Anhydride (B1165640)3-Propyl-5-phenyl-1H-1,2,4-triazole

Copper(I)-Catalyzed Mechanisms

Copper catalysis is a cornerstone of modern organic synthesis, and it provides efficient routes to 1,2,4-triazoles that are distinct from the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used for 1,2,3-triazoles.

A prominent copper-catalyzed method for 1,2,4-triazoles involves the reaction of amidines with nitriles. acs.org This reaction proceeds via a tandem addition-oxidative cyclization process. The proposed mechanism suggests that the copper catalyst facilitates the initial nucleophilic addition of the amidine's amino group to the nitrile carbon. thieme-connect.com This is followed by an oxidative N-N bond formation to close the ring, with molecular oxygen (from air) often serving as the terminal oxidant. acs.orgorganic-chemistry.org This method is highly versatile and allows for the synthesis of a wide array of substituted 1,2,4-triazoles from readily available starting materials. thieme-connect.comorganic-chemistry.org

Another copper-catalyzed approach involves the one-pot reaction of two different nitriles with hydroxylamine. acs.org This process includes the initial formation of an amidoxime (B1450833) from one nitrile and hydroxylamine, followed by a copper-catalyzed reaction with the second nitrile, and subsequent intramolecular cyclization and dehydration to form the 1,2,4-triazole ring. acs.org

A plausible mechanism for the copper-catalyzed reaction of two different amidines involves the following steps:

Base-promoted intermolecular nucleophilic attack of one amidine onto the other.

Formation of an intermediate that coordinates to the copper catalyst.

Oxidative addition to form a Cu(III) complex.

Reductive elimination to form the N-N bond of the triazole ring and regenerate a Cu(I) species, completing the catalytic cycle. thieme-connect.com

Ruthenium(II)-Catalyzed Mechanisms

While Ruthenium(II) complexes, particularly [Cp*RuCl] species, are renowned for catalyzing the azide-alkyne cycloaddition (RuAAC) to selectively produce 1,5-disubstituted 1,2,3-triazoles, their application in the direct synthesis of the 1,2,4-triazole ring is less common. The primary role of ruthenium catalysts in triazole chemistry has been overwhelmingly focused on the 1,2,3-isomer.

However, ruthenium's broader catalytic activity in forming other heterocyclic systems through cyclization reactions is well-documented. For example, Ru(II) catalysts are effective in the cycloisomerization of diynols, which can then be converted into pyridines. nih.gov They also catalyze the cyclization of ketoximes with alkynes via C-H bond activation to yield isoquinolines. nih.gov

Although a direct, general Ru(II)-catalyzed cycloaddition for forming 1,2,4-triazoles is not a mainstream synthetic route, the synthesis of ruthenium complexes incorporating pre-formed 1,2,4-triazole ligands is an active area of research, particularly for applications in medicinal chemistry and materials science. dcu.ie The development of a novel Ru(II)-catalyzed pathway specifically for 1,2,4-triazoles remains a potential area for future synthetic exploration.

Organocatalytic Mechanisms (e.g., via iminium intermediates)

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including triazoles, offering a metal-free alternative to traditional catalytic systems. While the synthesis of 1,2,3-triazoles often involves organocatalytic 1,3-dipolar cycloadditions, the formation of 1,2,4-triazoles can also be facilitated by organocatalysts. These reactions may proceed through various intermediates, though iminium intermediates are less commonly cited for triazole synthesis compared to other heterocycles. More frequently, organocatalytic routes for triazoles involve the activation of substrates by organic bases or the use of organocatalysts to promote cycloaddition reactions. For instance, Lewis base catalysis can be employed in aerobic oxidative intermolecular azide-zwitterion cycloadditions to form the triazole ring. acs.org In some metal-free approaches, the reaction is promoted by an acid catalyst like acetic acid in a multicomponent reaction to yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Influence of Catalysts and Reaction Conditions on Regioselectivity

Regioselectivity is a critical aspect of triazole synthesis, particularly for 1,2,3-triazoles, where 1,4- and 1,5-disubstituted isomers can be formed, and for N-alkylation of 1,2,4-triazoles. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the reaction.

For 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted products, whereas ruthenium(II) catalysts direct the reaction towards the 1,5-disubstituted regioisomer. mdpi.com Recent research has also explored other metals; for example, silver-zinc based nanoheterostructures have been developed as a copper-free bimetallic catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles with 100% regioselectivity. rsc.org

In the case of substituted 1,2,4-triazoles, regioselectivity often pertains to the site of N-alkylation. The reaction of a pre-formed triazole ring with an alkylating agent can lead to a mixture of isomers. The choice of base and solvent significantly influences the product distribution. Studies have shown that in the alkylation of 1,2,3-triazoles, polar aprotic solvents like DMF or DMSO with a sodium carbonate base favor the formation of the 2-N-alkylated isomer, while polar protic solvents are less selective. nih.gov Similarly, in the synthesis of 1,2,4-triazoles, catalyst choice can determine the substitution pattern, with Ag(I) catalysis yielding 1,3-disubstituted products and Cu(II) catalysis producing 1,5-disubstituted isomers. isres.org

The influence of the catalyst is also evident in base-assisted reactions. For example, the use of cesium carbonate (Cs₂CO₃) in DMSO has been shown to be a unique system that facilitates the highly regioselective formation of 1,2,3-triazoles from β-carbonyl phosphonates. nih.gov The cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3 + 2] cyclization. nih.gov

Table 1: Effect of Catalyst on Regioselectivity in Triazole Synthesis This table presents generalized data for substituted triazoles to illustrate catalytic effects.

Catalyst System Triazole Type Predominant Regioisomer Reference
Copper (I) 1,2,3-Triazole 1,4-disubstituted frontiersin.org
Ruthenium (II) 1,2,3-Triazole 1,5-disubstituted mdpi.com
Ag₂O-ZnO 1,2,3-Triazole 1,4-disubstituted rsc.org
Silver (I) 1,2,4-Triazole 1,3-disubstituted isres.org
Copper (II) 1,2,4-Triazole 1,5-disubstituted isres.org

Protonation and Deprotonation Steps in Triazole Formation

Protonation and deprotonation are fundamental steps in many triazole synthesis mechanisms, serving to generate reactive intermediates or facilitate the final aromatization of the ring.

In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates, the reaction is initiated by the deprotonation of the α-carbon by a base like cesium carbonate, forming a carbanionic intermediate. nih.gov Following the cycloaddition with an azide to form a triazoline intermediate, subsequent protonation and deprotonation steps occur. acs.orgnih.gov These steps are crucial for the elimination of a leaving group (such as a hydroxide or phosphate) and the final tautomerization to the stable aromatic triazole ring. acs.orgnih.gov

Similarly, in certain metal-free syntheses of 1,2,3-triazoles, the mechanism involves the conversion of an α,α-dichlorotosyl hydrazone into a vinyldiazine intermediate, followed by amine addition. The final step to produce the triazole ring involves deprotonation and cyclization. frontiersin.org These acid-base equilibria are often influenced by the choice of solvent and the pKa values of the intermediates involved.

Optimization Strategies for Synthesis

To enhance the viability of synthetic routes for industrial and pharmaceutical applications, optimization of reaction parameters is essential. Key areas of focus include reaction time, temperature, and catalyst efficiency, with a growing emphasis on sustainable practices.

Adjustment of Reaction Time and Temperature

Reaction time and temperature are critical variables that directly impact reaction rate, product yield, and selectivity. Optimization of these parameters is often substrate- and catalyst-dependent. For instance, in the cesium carbonate-mediated synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, reactions with electron-rich aryl azides were less effective at room temperature but could be improved by increasing the temperature to 60 °C. nih.gov However, neither benzyl azide nor alkyl azides underwent cyclization even at elevated temperatures, highlighting the substrate limitations of that specific system. nih.gov

Temperature can also be a tool to control selectivity. In one reported synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, the product distribution was temperature-dependent. frontiersin.orgnih.gov At 0°C, the bis(1,2,3-triazole) was the major product, while at 60°C, the 5-alkynyl-1,2,3-triazole was preferentially formed. nih.gov This demonstrates that careful temperature control can be a powerful method to direct a reaction towards a desired product. nih.gov Some modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times from hours to minutes. organic-chemistry.org

Catalyst Selection and Optimization

The catalyst is often the most crucial component in a synthetic protocol, influencing reaction rate, yield, and regioselectivity. The optimization process involves screening different catalysts and their loadings. Copper-based catalysts are widely used for their efficiency and relatively low cost. nih.govorganic-chemistry.org For example, copper-catalyzed protocols can be used to synthesize 1,2,4-triazoles from amidines. isres.org

Beyond simple metal salts, the development of advanced catalytic systems is a major area of research. This includes the use of bimetallic catalysts (e.g., palladium/copper) or supporting catalysts on solid matrices. frontiersin.org Heterogeneous catalysts, such as copper supported on functionalized silica (B1680970) (MCM-41), offer advantages like easy separation and recyclability, contributing to more sustainable processes. nih.gov Catalyst optimization also involves exploring metal-free alternatives. Iodine, for instance, has been used as a catalyst in oxidative cyclization reactions to afford 1,2,4-triazoles. organic-chemistry.org The choice between a metal-based or metal-free system often depends on the desired product, substrate tolerance, and green chemistry considerations.

Table 2: Optimization of Reaction Conditions for Triazole Synthesis This table illustrates general optimization parameters for substituted triazoles.

Substrates Catalyst Solvent Temperature (°C) Time Yield (%) Reference
β-Ketophosphonate, Aryl Azide Cs₂CO₃ DMSO Room Temp 24 h 96 nih.gov
Alkyne, Azide CuBr N/A 0 20 h 91 frontiersin.orgnih.gov
Alkyne, Azide CuBr N/A 60 N/A 68 (of alternative product) nih.gov
Nitroolefin, Organic Azide Copper Catalyst N/A 110 N/A 96 frontiersin.orgnih.gov
Hydrazine, Formamide None (Microwave) None N/A N/A Good organic-chemistry.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of triazoles to minimize environmental impact. rsc.org This involves the use of safer solvents, alternative energy sources, and developing more atom-economical reactions.

The use of non-conventional, environmentally benign solvents such as water, glycerol, and ionic liquids is a key strategy. nih.govresearchgate.net Ultrasound and microwave irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times under solvent-free or green solvent conditions. nih.govresearchgate.net For example, a mild and efficient synthesis of 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without any catalyst. organic-chemistry.org

Catalyst design is also central to green synthesis. The development of recyclable heterogeneous catalysts reduces waste and cost. nih.gov Furthermore, employing earth-abundant and non-toxic metal catalysts or developing metal-free catalytic systems aligns with green chemistry principles. isres.orgrsc.org One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. rsc.org

Solvent-Free and Catalyst-Free Conditions

The synthesis of 1,2,4-triazole derivatives under solvent-free and catalyst-free conditions represents a significant advancement in green chemistry. One common method involves the reaction of amidrazones with anhydrides. In a typical procedure, a suitable amidrazone is reacted with an anhydride at an elevated temperature, often around 80°C, to yield the corresponding 3,4,5-trisubstituted-1,2,4-triazole. This method offers high yields, ranging from 55% to 95%, and is advantageous due to the good tolerance of various substituents on both the amidrazone and the anhydride frontiersin.orgnih.gov. For the synthesis of 3-propyl-1,2,4-triazole, a propyl-substituted amidrazone would be the key starting material. The reaction proceeds via a cyclization mechanism, and the absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Another approach to solvent-free synthesis involves the reaction of nitriles with hydrazides. This method can be facilitated by microwave irradiation, which further enhances its green credentials by reducing reaction times and energy consumption.

Reaction Scheme for Solvent-Free Synthesis:

A general representation for the synthesis of a 3-substituted-1,2,4-triazole from an amidrazone and an anhydride is shown below. To obtain 3-propyl-1,2,4-triazole, R1 would be a propyl group.

Reactant 1Reactant 2ConditionsProductYield (%)
Propyl-amidrazoneAcetic Anhydride80°C, Solvent-Free3-propyl-4-acetyl-5-methyl-1,2,4-triazole55-95
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods mdpi.comnih.govpnrjournal.com.

A straightforward microwave-assisted synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis mdpi.com. To synthesize a derivative of 3-propyl-1,2,4-triazole, butyric acid would be used as the starting material. The reaction is typically carried out in a sealed vessel at a high temperature, for example, 180°C, for a few hours. The use of microwave irradiation allows for precise temperature control and rapid heating of the reaction mixture, which significantly accelerates the reaction rate. This method is particularly suitable for volatile starting materials and can be performed without a solvent, further enhancing its green character mdpi.com.

Comparative Data for Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives:

MethodReaction TimeYield (%)Reference
Conventional HeatingSeveral hoursLower nih.gov
Microwave Irradiation33-90 seconds82 nih.gov
Microwave Irradiation1 minute85 nih.gov
Microwave Irradiation5 minutesGood nih.gov

The synthesis of 3,5-disubstituted-1,2,4-triazoles can also be achieved through the cycloaddition reaction of ammonia and organo-nitriles under microwave irradiation, yielding products in good yields within a couple of hours.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation nih.govasianpubs.org.

The ultrasound-assisted synthesis of 1,2,4-triazole derivatives can be more efficient in terms of yield and reaction time compared to conventional methods. For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives via ultrasound irradiation resulted in moderate to excellent yields (65-80%) in a significantly reduced time frame (39-80 minutes) compared to conventional heating (10-36 hours) nih.gov.

A general procedure for the ultrasound-assisted synthesis of 1,2,4-triazoles involves the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines in the presence of an oxidant and a phase transfer catalyst. This one-pot reaction under ultrasound irradiation provides a convenient route to these heterocyclic compounds asianpubs.org. While a specific example for 3-propyl-1,2,4-triazole is not detailed, the general methodology can be adapted by using appropriate starting materials bearing a propyl group.

General Conditions for Ultrasound-Assisted Synthesis of 1,2,4-Triazoles:

ParameterValue
Temperature45-55°C
Duration30-90 minutes
Yield75-89%

Computational studies in the field of theoretical chemistry provide invaluable insights into molecular structure and reactivity. Methodologies such as DFT are frequently employed to calculate a wide array of properties for various substituted 1,2,4-triazole systems. These studies typically involve:

Analysis of Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.

Prediction of Reactivity: Using global reactivity descriptors derived from HOMO and LUMO energies to predict how the molecule will interact with other chemical species.

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This provides data on bond lengths, bond angles, and dihedral angles.

Vibrational and Spectroscopic Calculations: Simulating vibrational frequencies to help interpret experimental infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is also used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts to compare with experimental data.

Analysis of Molecular Potentials and Orbitals: Mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Visualizing the frontier molecular orbitals (HOMO and LUMO) shows where electron density is highest and where the molecule is most likely to react.

Calculation of Thermodynamic Properties: Computing properties such as enthalpy, entropy, and Gibbs free energy to understand the thermodynamic stability of the molecule.

While these computational techniques have been applied to numerous complex molecules containing a triazole ring, the specific outputs and data tables for "s-Triazole, 3-propyl-" are not present in the reviewed literature. Therefore, it is not possible to provide a detailed article with the requested specific data for this compound.

Theoretical Chemistry and Computational Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how ligands, such as derivatives of 3-propyl-s-triazole, interact with the active sites of biological targets like proteins and enzymes. nih.govrsc.orgnih.gov

Molecular docking simulations are pivotal in predicting the binding modes and affinities of triazole derivatives with various protein targets. nih.gov For example, novel fluconazole (B54011) analogues incorporating an N-propyl group were designed and docked into the active site of cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungi. rsc.org Similarly, other studies have successfully docked triazole derivatives into the binding sites of targets such as human carbonic anhydrase IX, acetylcholinesterase, and various protein kinases involved in cancer. nih.govnih.gov

These simulations provide detailed 3D representations of the ligand-protein complex, revealing crucial interactions. For instance, docking studies of 1,2,3-triazole-based benzothiazole (B30560) derivatives showed that nitrogen atoms on the triazole ring are key for binding and inhibiting protein targets through hydrogen bond formation. mdpi.com The primary goal of these predictions is to identify compounds that can bind effectively and selectively to a target of interest, guiding the synthesis of new potential therapeutic agents. princeton.edudntb.gov.ua

A critical validation of molecular docking studies is the correlation between predicted binding affinities (often expressed as a docking score in kcal/mol) and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). arabjchem.org A strong correlation suggests that the computational model accurately reflects the compound's biological action.

Several studies on triazole derivatives have demonstrated this correlation. In one such study, mansonone E-linked triazole derivatives were evaluated against topoisomerase II, with IC₅₀ values ranging from 1.49 µM to 98 µM. arabjchem.org These experimental values were converted to pIC₅₀ and used to develop Quantitative Structure-Activity Relationship (QSAR) models, which mathematically relate chemical structure to biological activity. nih.govarabjchem.orgphyschemres.org Another study on triazole derivatives targeting the KDM5A enzyme found that compounds with lower (better) docking scores also exhibited lower IC₅₀ values, indicating stronger inhibition. cal-tek.eu For example, the triazole derivative designated as '700' showed a strong binding affinity of -11.042 kcal/mol and a potent IC₅₀ value of 0.01 µM. cal-tek.eu

Table 2: Correlation of Docking Scores and IC₅₀ Values for Selected Triazole Derivatives Targeting KDM5A

Compound Docking Score (kcal/mol) Experimental IC₅₀ (µM)
Doxorubicin (Reference) -7.59 2.72
Triazole Derivative 700 -11.042 0.01
Triazole Derivative 91 -10.658 N/A
Triazole Derivative 449 -10.261 N/A

Data from a virtual screening study of triazole-like molecules. cal-tek.eu

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govarabjchem.org A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For triazole derivatives, pharmacophore models have been developed to understand their inhibitory activity against targets like cyclooxygenase-2 (COX-2). ibm.com A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives generated a pharmacophore model for COX-2 inhibitors consisting of two aromatic rings and one hydrogen bond acceptor. ibm.com This model was then used to screen the triazole derivatives, predicting their potential for selective COX-2 inhibition. ibm.com Such models serve as valuable templates in the design of new, more potent, and selective inhibitors by ensuring that novel structures fit the required pharmacophoric features. nih.gov

Hydrogen bonds are highly directional and specific interactions that play a crucial role in the selective binding of ligands to protein targets. rsc.org Molecular docking studies on 3-propyl-s-triazole derivatives consistently highlight the importance of the triazole ring in forming these critical interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with donor groups (like -NH or -OH) in the amino acid residues of the protein's active site. mdpi.comresearchgate.net

For example, in a study of fluorinated 1,2,3-triazole derivatives, N–H⋯O hydrogen bonds were identified connecting the amino groups of the triazole to carbonyl groups of neighboring molecules, forming distinct structural motifs. rsc.org Docking simulations of triazole-based inhibitors in the active site of COX-2 revealed hydrogen bonds between the triazole ring and the hydroxyl group of SER530 and the monocation of HIS90. researchgate.net The specific pattern and strength of these hydrogen bonds often determine the ligand's binding affinity and its selectivity for one protein target over another. chemrxiv.org

While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for the binding of a ligand into a protein's active site. nih.govresearchgate.net These interactions occur when nonpolar parts of the ligand, such as alkyl chains (like the propyl group in 3-propyl-s-triazole) or aromatic rings, are shielded from the aqueous environment by fitting into hydrophobic pockets within the protein. nih.govbohrium.com

Semiempirical Calculations (e.g., PM6, PM7)

Semiempirical quantum mechanical methods, such as PM6 (Parameterization Method 6) and PM7, offer a computationally efficient approach to predict the electronic structure and properties of molecules. These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. While no specific studies focusing exclusively on the PM6 and PM7 calculations of 3-propyl-s-triazole are readily available in the reviewed literature, the general applicability of these methods allows for the prediction of various properties.

These calculations can provide valuable insights into the molecule's geometry, heat of formation, dipole moment, and ionization potential. For a series of substituted 1,2,4-triazole (B32235) derivatives, these methods can be employed to understand the effect of the propyl group on the electronic properties of the triazole ring. For instance, the alkyl group is generally considered to be weakly electron-donating, which can influence the electron density distribution within the heterocyclic ring.

Table 1: Predicted Electronic Properties of 3-propyl-s-Triazole using Semiempirical Methods (Illustrative)

Property Predicted Value (PM6) Predicted Value (PM7)
Heat of Formation (kcal/mol) Value Value
Dipole Moment (Debye) Value Value
Ionization Potential (eV) Value Value
HOMO Energy (eV) Value Value
LUMO Energy (eV) Value Value
Note:

Computational Studies on Tautomeric Equilibria

The s-triazole ring system can exist in different tautomeric forms due to the migration of a proton. For 3-propyl-s-triazole, the principal tautomers are the 1H-, 2H-, and 4H-forms. Computational studies are crucial for determining the relative stability of these tautomers and understanding the factors that govern the tautomeric equilibrium.

While specific computational studies on 3-propyl-s-triazole are not extensively documented, research on related alkyl-substituted 1,2,4-triazoles provides valuable insights. researchgate.net Theoretical investigations on substituted 1,2,4-triazoles have shown that the relative stability of tautomers is influenced by the nature and position of the substituent. researchgate.net Alkyl groups, being electron-donating, can affect the stability of the different tautomeric forms.

Quantum-chemical calculations, often employing Density Functional Theory (DFT) methods, can be used to calculate the relative energies of the different tautomers. scispace.comphyschemres.org These calculations help in predicting the most stable tautomer in the gas phase and in different solvents. scispace.comphyschemres.org The general consensus from studies on 1,2,4-triazoles is that the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer. researchgate.netnih.gov The presence of an alkyl substituent at the C3 position is expected to influence the electron distribution and, consequently, the relative energies of the tautomers.

Table 2: Calculated Relative Energies of 3-propyl-s-Triazole Tautomers (Illustrative)

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (in Water, kcal/mol)
1H-3-propyl-1,2,4-triazole 0.00 (Reference) 0.00 (Reference)
2H-3-propyl-1,2,4-triazole Value Value
4H-3-propyl-1,2,4-triazole Value Value
Note:

These computational approaches are fundamental in predicting the predominant tautomeric form of 3-propyl-s-triazole under different conditions, which is essential for understanding its chemical reactivity and potential biological activity.

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-propyl-1H-1,2,4-triazole, offering precise insights into its molecular structure. mdpi.comnih.gov

¹H NMR (e.g., proton shifts, triazolyl proton signals)

The ¹H NMR spectrum of 3-propyl-1H-1,2,4-triazole is expected to exhibit characteristic signals corresponding to the protons of the propyl group and the triazole ring. The propyl chain typically displays a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons adjacent to the triazole ring. The proton attached to the triazole ring (C-H) would appear as a singlet in the aromatic region of the spectrum. The broad signal of the N-H proton is also a key feature, which can be confirmed by its disappearance upon deuteration. urfu.ru

Based on data from analogous structures, the expected chemical shifts (δ) are detailed in the table below. rsc.orgufv.br

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Triazole C-H~8.0 - 8.5Singlet
Triazole N-HVariable, broadBroad Singlet
α-CH₂ (propyl)~2.7 - 2.9Triplet
β-CH₂ (propyl)~1.7 - 1.9Sextet
γ-CH₃ (propyl)~0.9 - 1.0Triplet

¹³C NMR

In the ¹³C NMR spectrum, distinct signals for each carbon atom in 3-propyl-1H-1,2,4-triazole confirm the carbon framework of the molecule. The two carbon atoms of the triazole ring are expected to resonate at significantly different chemical shifts, typically in the range of δ 145-165 ppm, reflecting their distinct electronic environments within the heterocyclic ring. urfu.ruresearchgate.net The carbons of the propyl substituent will appear in the aliphatic region of the spectrum.

Carbon Assignment Expected Chemical Shift (ppm)
Triazole C-3~160 - 165
Triazole C-5~145 - 150
α-CH₂ (propyl)~25 - 30
β-CH₂ (propyl)~20 - 25
γ-CH₃ (propyl)~13 - 15

VT-NMR (Variable Temperature NMR) for Tautomerism Studies

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms (N1, N2, or N4), leading to an equilibrium between different tautomeric forms. mdpi.comresearchgate.netresearchgate.net Variable Temperature (VT) NMR spectroscopy is a powerful tool to study this dynamic exchange. semanticscholar.org

At room temperature, if the proton exchange between tautomers is rapid on the NMR timescale, the spectrum shows time-averaged signals for the atoms in the triazole ring. mdpi.com As the temperature is lowered, this exchange process slows down. If the exchange rate becomes slow enough, separate signals for each of the distinct tautomers present in the equilibrium may be resolved. Conversely, raising the temperature can cause sharp, distinct signals to broaden and eventually coalesce into a single averaged peak. Analyzing these spectral changes allows for the determination of the thermodynamic parameters of the tautomeric equilibrium. For 3-propyl-1H-1,2,4-triazole, the equilibrium between the 1H- and 4H-tautomers is of primary interest. researchgate.net

²⁹Si and ¹¹⁹Sn NMR for Metal Complexes

When 3-propyl-1H-1,2,4-triazole acts as a ligand in organometallic complexes containing silicon or tin, ²⁹Si and ¹¹⁹Sn NMR spectroscopy become invaluable characterization tools. These techniques provide direct information about the coordination environment of the metal center.

²⁹Si NMR: This technique is used to characterize silicon-containing complexes. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. Upon coordination of a triazole ligand to a silicon center, a significant change in the ²⁹Si chemical shift is expected compared to the uncomplexed silicon precursor, providing evidence of complex formation. researchgate.net

¹¹⁹Sn NMR: Similarly, for organotin complexes, ¹¹⁹Sn NMR spectroscopy is employed. The coordination of the triazole ligand to the tin atom influences the electronic shielding of the tin nucleus, resulting in a characteristic chemical shift. The magnitude of this coordination shift can provide insights into the geometry and strength of the metal-ligand bond. Furthermore, coupling constants between tin and other nuclei (e.g., ¹H, ¹³C) can offer additional structural details.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 3-propyl-1H-1,2,4-triazole and for obtaining structural information through the analysis of its fragmentation patterns. aip.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint. The NIST WebBook provides mass spectral data for 1H-1,2,4-Triazole, 3-propyl-, which has a molecular weight of 111.1451 g/mol . nist.gov

Under EI conditions, the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 111. The subsequent fragmentation is dictated by the structure of the molecule, with common pathways including cleavage of the propyl chain and fragmentation of the triazole ring. aip.orgnih.govnih.govmdpi.com Key fragmentation processes include the loss of an ethyl radical (C₂H₅•) via cleavage of the C-C bond beta to the ring, leading to a prominent ion.

The table below summarizes the significant ions observed in the EI-MS spectrum of 3-propyl-1H-1,2,4-triazole.

m/z Value Relative Intensity (%) Proposed Fragment Identity
11125[M]⁺˙ (Molecular Ion)
8315[M - C₂H₄]⁺˙
82100[M - C₂H₅]⁺
5545[C₃H₅N]⁺
5430[C₃H₄N]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of s-Triazole, 3-propyl-. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.commdpi.com This level of precision is crucial for confirming the identity of newly synthesized batches of the compound.

For s-Triazole, 3-propyl- (C₅H₉N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally determined value. The high resolution of the instrument allows for the unequivocal confirmation of the elemental composition.

Table 1: Theoretical HRMS Data for Protonated s-Triazole, 3-propyl-

Species Molecular Formula Calculated m/z

In practice, the observed m/z value in an HRMS spectrum would be expected to align closely with this calculated value, providing strong evidence for the presence and identity of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like s-Triazole, 3-propyl-. nih.govnih.govdoi.org It allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. nih.govnih.gov This makes ESI-MS particularly useful for determining the molecular weight of the compound.

The ESI-MS spectrum of s-Triazole, 3-propyl- is expected to show a prominent peak corresponding to the protonated molecule at an m/z value consistent with its molecular weight (111.15 g/mol ). For example, a related compound, 3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, showed a calculated m/z for the [M+H]⁺ ion of 381.15, with an observed value of 381.13. cambridge.org

Table 2: Expected ESI-MS Data for s-Triazole, 3-propyl-

Ion Type Expected m/z

The simplicity of the resulting spectrum, dominated by the molecular ion, facilitates straightforward interpretation and confirmation of the compound's molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of s-Triazole, 3-propyl- would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. rasayanjournal.co.inijrpc.comresearchgate.net These vibrational signatures provide a molecular fingerprint that can be used for structural confirmation.

The key functional groups within s-Triazole, 3-propyl- give rise to distinct peaks in the IR spectrum. The triazole ring itself has several characteristic vibrations. Studies on similar triazole structures have identified "marker bands" that are characteristic of the triazole ring. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for s-Triazole, 3-propyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3400-3200
C-H (propyl) Stretching 2960-2850
C=N (triazole ring) Stretching 1650-1590
N=N (triazole ring) Stretching 1580-1500
C-N (triazole ring) Stretching 1350-1250

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretch, while the sharp peaks in the 2960-2850 cm⁻¹ range would correspond to the C-H stretching of the propyl group. The vibrations associated with the C=N and N=N bonds within the triazole ring are expected in the 1650-1500 cm⁻¹ region. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds. sielc.comnih.govnih.govresearchgate.net For s-Triazole, 3-propyl-, a reversed-phase HPLC method would typically be developed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The purity of the sample is determined by the area of the peak corresponding to s-Triazole, 3-propyl- relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. For many applications, a purity of >95% is required, and this can be accurately quantified using HPLC with UV detection. mdpi.comnih.govnih.gov

Table 4: Typical HPLC Parameters for Purity Analysis of a Triazole Compound

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with potential acid modifier)
Detection UV at a specific wavelength (e.g., 210-260 nm)
Flow Rate 1.0 mL/min

X-ray Single-Crystal Determination

X-ray single-crystal determination provides the most definitive structural information for a crystalline compound. nih.goviucr.orgmdpi.comresearchgate.net If a suitable single crystal of s-Triazole, 3-propyl- can be grown, this technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the triazole ring, and the conformation of the propyl substituent. This technique is invaluable for the unambiguous confirmation of the compound's structure, particularly in cases of potential isomerism. For instance, the crystal structure of a related triazole derivative was solved and refined, confirming the molecular geometry and intermolecular interactions. cambridge.org

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a sample of s-Triazole, 3-propyl-. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₅H₉N₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. cambridge.orgucm.es

Table 5: Elemental Analysis Data for s-Triazole, 3-propyl- (C₅H₉N₃)

Element Theoretical % Found %
Carbon (C) 54.03
Hydrogen (H) 8.16

The "Found %" column would be populated with the results from the experimental analysis of a purified sample.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within the s-Triazole, 3-propyl- molecule. The unsubstituted 1,2,4-triazole ring typically exhibits a weak absorption maximum around 205 nm. irjet.netgyanvihar.org The presence of substituents on the triazole ring can lead to a bathochromic (red) or hypsochromic (blue) shift of this absorption band. For instance, N-acetylation of 1,2,4-triazole results in a shift of the absorption maximum to 221.5 nm. irjet.netgyanvihar.org

Compoundλmax (nm)Reference
Unsubstituted 1,2,4-triazole~205 irjet.netgyanvihar.org
N-acetyl-1,2,4-triazole221.5 irjet.netgyanvihar.org
3,5-dimethyl-1,2,4-triazole to N-acetyl-3,5-dimethyl-1,2,4-triazoleShift in λmax observed irjet.netgyanvihar.org
5-aryl-3-mercapto-1,2,4-triazoles252-256 and 288-298 irjet.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While s-Triazole, 3-propyl- itself is a diamagnetic molecule with no unpaired electrons and therefore ESR silent, this technique is highly relevant for studying its radical species or its complexes with paramagnetic metal ions. acs.org

ESR spectroscopy can provide detailed information about the electronic structure and environment of the unpaired electron. For instance, in a study of new 2p-3d heterospin complexes involving a triazolyl-substituted nitronyl nitroxide radical, multifrequency EPR spectroscopy was used to investigate the magnetic interactions. nih.gov The ESR spectra of a trinuclear Mn(II) complex with the radical ligand were described by a ferrimagnetic S = 13/2 ground state with a biaxial zero-field splitting (ZFS) interaction. nih.gov Similarly, the EPR spectra for a Cu(II) complex were explained in terms of a ferromagnetic model with weakly anisotropic Cu-radical exchange interactions. nih.gov Should s-Triazole, 3-propyl- be part of a radical species or a metal complex, ESR would be instrumental in characterizing the resulting paramagnetic system.

Paramagnetic SystemKey ESR FindingsReference
Trinuclear Mn(II)-radical complexFerrimagnetic S = 13/2 ground state, biaxial ZFS nih.gov
Trinuclear Cu(II)-radical complexFerromagnetic model, weakly anisotropic Cu-radical exchange nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. nih.gov This analysis provides valuable information about the thermal stability and decomposition profile of s-Triazole, 3-propyl-. TGA is frequently employed to determine the temperature at which a material begins to degrade. nih.gov

For various 1,2,4-triazole derivatives, TGA has been used to assess their thermal stabilities. jocpr.comresearchgate.net For example, a study on synthesized 1,2,4-triazole derivatives showed that the compounds were thermally stable up to around 200°C, followed by a single-step degradation. jocpr.com In another investigation, the decomposition of 3-amino-1,2,4-triazole was observed to begin at 166°C, with the peak of the first-stage decomposition at 188°C. rsc.org The thermal behavior of s-Triazole, 3-propyl- is expected to be influenced by the propyl substituent, and a TGA thermogram would reveal its specific decomposition onset and pattern, typically characterized by one or more weight loss steps at specific temperature ranges.

Compound/DerivativeDecomposition Onset/Range (°C)Key ObservationsReference
1,2,4-Triazole derivatives (MM4c-e)Stable up to ~200Single-step degradation jocpr.com
3-amino-1,2,4-triazoleOnset at 166First-stage decomposition peak at 188°C rsc.org
Triazole-containing brush polymers-High thermal stability observed researchgate.net

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. cea.fr While s-Triazole, 3-propyl- is inherently diamagnetic, VSM is a crucial technique for characterizing its coordination complexes with magnetic metal ions. Triazole derivatives are known to act as ligands, forming complexes with transition metals that can exhibit interesting magnetic behaviors such as spin crossover phenomena. mdpi.com

VSM measures the magnetic moment of a sample as a function of an applied magnetic field and temperature. nsf.gov For example, studies on trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives have utilized magnetic susceptibility measurements to understand the magnetic interactions between the metal centers. mdpi.com The data obtained from VSM, such as hysteresis loops and temperature-dependent magnetic susceptibility, can elucidate whether the material is paramagnetic, ferromagnetic, or antiferromagnetic. If s-Triazole, 3-propyl- were used as a ligand in a metal complex, VSM would be essential for characterizing the magnetic properties of the resulting material.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample and generate images of its morphology and topography. vaccoat.com FESEM provides significantly better resolution than conventional SEM, making it possible to observe nanoscale features. vaccoat.com

In the context of s-Triazole, 3-propyl-, FESEM would be particularly useful for characterizing the morphology of materials synthesized from this compound, such as polymers, nanoparticles, or thin films. For instance, FESEM has been used to study the size and dimensions of Fe-triazole nanorods, revealing their length and width distributions. acs.org It has also been employed to examine the porous structure of functional polystyrene frameworks containing triazole moieties. researchgate.net If s-Triazole, 3-propyl- is incorporated into a larger structure or material, FESEM would be a key technique for visualizing its surface features and microstructure. researchgate.netmdpi.com

Research on Biological Activities and Mechanisms of Action

Antimicrobial Activity

Derivatives of the s-triazole nucleus have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. researchgate.netnih.govnih.gov This wide-ranging bioactivity has established the triazole moiety as a critical pharmacophore in the development of new antimicrobial agents. ijpsjournal.com

Triazole derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have frequently utilized pathogenic species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine the antibacterial potential of these compounds. researchgate.netresearchgate.netnih.gov

The antibacterial activity is highly dependent on the specific molecular structure of the triazole derivative. scholarsresearchlibrary.com For instance, certain novel 1,2,3-triazole derivatives have shown notable potency. One synthesized compound exhibited exceptional activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 25 μg/mL, while another was particularly effective against Escherichia coli with an MIC of 22 μg/mL. researchgate.net In other studies, various synthesized triazole compounds showed significant activity against a range of microorganisms. researchgate.net However, not all derivatives display broad-spectrum activity; some may be potent against specific strains while showing no effect on others. ijpsjournal.comresearchgate.net For example, some compounds have demonstrated effectiveness against S. aureus but not E. coli or Pseudomonas aeruginosa. ijpsjournal.com The ongoing emergence of antibiotic-resistant bacterial strains, particularly S. aureus, necessitates the development of novel agents, and triazole-containing hybrids are considered promising candidates. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Triazole Derivatives

CompoundBacterial StrainMinimal Inhibitory Concentration (MIC) (μg/mL)Reference
Triazole Derivative H2Staphylococcus aureus25 researchgate.net
Triazole Derivative H1Escherichia coli22 researchgate.net
Thione-substituted triazoleBacillus subtilis1.56 nih.gov
Thione-substituted triazoleStaphylococcus aureus1.56 nih.gov
5-oxo analogueEscherichia coli3.12 nih.gov

The antifungal properties of triazole compounds are well-established, with several azole-based drugs being frontline therapies for invasive fungal infections. nih.govnih.gov These agents are active against a variety of pathogenic fungi, including Candida albicans and Cryptococcus neoformans. nih.gov

The primary mechanism of action for antifungal triazoles is the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Triazoles specifically target and inhibit the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p). nih.govtandfonline.comnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. nih.gov By inhibiting this step, triazoles cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol, within the fungal cell membrane. nih.govfrontiersin.org This disruption of membrane integrity and function ultimately inhibits fungal growth and replication. nih.gov Studies have demonstrated that novel triazole derivatives can effectively interfere with the C. albicans ergosterol biosynthesis pathway by inhibiting CYP51. tandfonline.com

Table 2: In Vitro Antifungal Activity of Selected Triazole Derivatives against Candida albicans

CompoundMinimal Inhibitory Concentration (MIC) (μg/mL)Reference
Compound A1≤0.125 tandfonline.com
Compound A2≤0.125 tandfonline.com
Compound A3≤0.125 tandfonline.com
Compound A6≤0.125 tandfonline.com
Compound A15≤0.125 tandfonline.com

The triazole scaffold is a key component in various compounds investigated for antiviral activity against a diverse range of viruses. nih.govresearchgate.net Research has explored the efficacy of triazole derivatives against viruses such as human immunodeficiency virus (HIV), influenza virus, hepatitis B and C viruses, and coronaviruses, including SARS-CoV-2. researchgate.netnih.govbohrium.com

The mechanism of antiviral action can vary depending on the specific virus and the compound's structure. For example, certain phenylpyrazolone-1,2,3-triazole hybrids have shown potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov One such derivative, compound 6i, demonstrated an IC50 value of 3.16 μM against this viral protease. nih.gov Other studies have shown that 1,4-disubstituted-1,2,3-triazole-thymine derivatives possess potent activity against HIV-1 replication. researchgate.net The chemical stability and capacity for modification make the 1,2,4-triazole (B32235) ring a valuable framework for the development of new antiviral agents. researchgate.net

Anticancer Properties

The 1,2,3- and 1,2,4-triazole cores are considered privileged structures in medicinal chemistry for the development of novel anticancer agents. nih.govbiointerfaceresearch.comzsmu.edu.ua These compounds have been shown to exert antiproliferative effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. nih.govbiointerfaceresearch.commdpi.com

A primary mechanism through which triazole derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For example, certain 1,2,3-triazole–containing dehydroepiandrosterone (B1670201) derivatives were found to exert their antiproliferative effects by arresting cells in the G2 phase of the cell cycle and inducing apoptosis. nih.gov Similarly, a series of researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were shown to induce apoptosis and G2/M phase arrest in gastric cancer cells (MGC-803). mdpi.com Another study found that a phosphonate (B1237965) 1,2,3-triazole derivative was a potent inhibitor of the cell cycle at the G0/G1 phase, leading to the induction of apoptosis in HT-1080 fibrosarcoma cells. biointerfaceresearch.com

In addition to their effects at the cellular level, triazole compounds have demonstrated the ability to inhibit tumor growth in preclinical models. In an H22-xenografted mouse model, a specific 1,2,3-triazole derivative was shown to effectively inhibit tumor growth without causing a loss of body weight. nih.gov Another study involving rats investigated the effect of 3-amino-1H-1,2,4-triazole on hepatic tumorigenesis. The results indicated that administration of this compound significantly reduced the incidence, size, and total number of hepatic tumors. nih.gov These findings underscore the potential of triazole derivatives as lead compounds for the development of new therapeutic agents that can suppress tumor proliferation and growth. mdpi.com

Targeting DNA Gyrase and Topoisomerases

Derivatives of the 1,2,4-triazole nucleus have been identified as inhibitors of bacterial DNA gyrase and topoisomerases, essential enzymes that regulate the topological state of DNA within cells. nih.gov DNA gyrase, a type II topoisomerase found in bacteria but not in humans, is a well-established target for antibacterial agents. nih.govmdpi.com This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and repair. nih.govnih.gov

The mechanism of action for triazole-based inhibitors often involves stabilizing the complex formed between the gyrase and the DNA, which leads to breaks in the DNA strands and ultimately, bacterial cell death. nih.gov For instance, novel triazole-containing inhibitors have demonstrated potent activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov One such compound, BDM71403, was shown to be more potent against Mtb than the reference inhibitor gepotidacin. nih.gov High-resolution cryo-electron microscopy has provided detailed insights into how these triazole-based molecules bind to the gyrase-DNA complex, offering a structural basis for their efficacy and paving the way for the rational design of new antibiotics to combat antimicrobial resistance. nih.govnih.gov

Some triazole derivatives have been developed as dual inhibitors, targeting both DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in the DNA synthesis pathway. nih.gov This dual-target approach is a promising strategy for developing new antimicrobial agents with broad-spectrum activity.

Table 1: Examples of Triazole Derivatives Targeting DNA Gyrase

Compound Class Target Organism Mechanism of Action Reference
1,2,4-Triazolo[1,5-a]pyrimidines S. aureus, B. subtilis, E. coli, P. aeruginosa Dual inhibition of DNA gyrase and DHFR nih.gov
Triazole-containing NBTI Mycobacterium tuberculosis Stabilization of the DNA-gyrase complex, leading to DNA strand breaks nih.gov
Oxazolidinones Escherichia coli Inhibition of DNA gyrase and DNA topoisomerase IV bioworld.com

Enhancement of Reactive Oxygen Species (ROS) Levels in Cancer Cells

A significant mechanism underlying the anticancer activity of some 1,2,4-triazole derivatives is their ability to induce oxidative stress in cancer cells. These compounds can increase the intracellular levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. While normal cells have mechanisms to cope with a certain level of ROS, cancer cells often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced damage. The excessive accumulation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis. This approach provides a selective way to target cancer cells while potentially sparing normal cells. researchgate.net

Structure-Activity Relationships (SAR) in Anticancer Agents

The anticancer potency of 1,2,4-triazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their efficacy and selectivity. nih.govnih.gov

Research has shown that the nature and position of substituents on the triazole ring and any associated phenyl rings significantly influence biological activity. For example, in a series of 1,2,4-triazole-N-arylamide hybrids, the introduction of specific substituents at the meta-position of a piperazine-linked phenyl moiety was found to enhance anticancer activity against human gastric cancer cells. researchgate.net Similarly, for 1,2,3-triazole-containing pyridine (B92270) derivatives, a methyl group on the triazole ring and a fluoro group on an attached phenyl ring were advantageous for activity against A549 lung cancer cells. nih.gov

SAR studies have guided the development of triazole derivatives that act through various anticancer mechanisms, including kinase inhibition (e.g., EGFR, BRAF, VEGFR-2), tubulin modulation, and aromatase inhibition. nih.govnih.govnih.gov The versatility of the triazole core allows it to be incorporated into diverse molecular frameworks, leading to compounds with distinct and potent anticancer profiles. nih.govzsmu.edu.ua

Table 2: Structure-Activity Relationship Highlights for Anticancer Triazole Derivatives

Compound Series Key Structural Feature for Activity Cancer Cell Line Reference
1,2,4-Triazole-N-arylamide hybrids Substituent at meta-position of piperazine-linked phenyl moiety MGC-803 (gastric) researchgate.net
1,2,3-Triazole-containing pyridines Methyl group on triazole; fluoro on phenyl ring; morpholino group A549 (lung) nih.gov
1,2,3-Triazole-containing chalcones Bromo group on the chalcone (B49325) moiety A549 (lung) nih.gov
Indolin-2-one-1,2,4-triazole hybrids Maintenance of the indolin-2-one scaffold PANC1 (pancreatic), HepG2 (liver) nih.gov

Anti-inflammatory Effects

Compounds incorporating the 1,2,4-triazole ring have demonstrated significant anti-inflammatory activity through various mechanisms of action. mdpi.comnih.gov Many of these derivatives act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.comnih.gov The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Several studies have reported new 1,2,4-triazole derivatives with COX-2 inhibitory activity and selectivity that surpass those of reference drugs like celecoxib. mdpi.com For instance, certain Schiff bases bearing a 1,2,4-triazole ring emerged as potent and selective COX-2 inhibitors. mdpi.com Additionally, some triazole derivatives have been developed as dual COX-2/5-LOX inhibitors, which can offer a broader anti-inflammatory effect. mdpi.com Beyond enzyme inhibition, the anti-inflammatory effects of triazoles can also be attributed to the modulation of pro-inflammatory cytokine levels, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comresearchgate.net

Neuroprotective Activity and Anticholinesterase Potential

The 1,2,4-triazole scaffold is also present in compounds investigated for their neuroprotective properties. nih.govresearchgate.net Neuroprotection involves preserving neuronal structure and function in the face of insults like oxidative stress or neurotoxins, which are implicated in neurodegenerative diseases like Alzheimer's disease.

One key mechanism for the neuroprotective effect of these compounds is their antioxidant capability. researchgate.net Certain 1,2,4-triazole derivatives have been shown to scavenge reactive oxygen species (ROS), chelate metal ions like iron that can catalyze oxidative damage, and restore mitochondrial membrane potential. researchgate.net Furthermore, they can enhance the endogenous antioxidant defense system by increasing levels of enzymes like superoxide dismutase (SOD). researchgate.net Another important avenue of neuroprotective action is the inhibition of cholinesterase enzymes.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Numerous studies have focused on designing and synthesizing 1,2,4-triazole derivatives as potent inhibitors of these enzymes.

Researchers have developed novel 1,2,4-triazole derivatives containing a naphthalene (B1677914) moiety that show potent and highly selective inhibition of BuChE over AChE. nih.gov For example, compounds 35a and 37a from one study displayed exceptional inhibitory activity against BuChE with IC50 values of 0.025 µM and 0.035 µM, respectively, and selectivity indices in the thousands. nih.gov Kinetic studies revealed these compounds act as noncompetitive inhibitors, and molecular docking confirmed their fit within the active site of the BuChE enzyme. nih.gov In addition to cholinesterase inhibition, these compounds also exhibited antioxidant capacity and a neuroprotective effect against hydrogen peroxide and amyloid-β-induced cell injury. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Triazole Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (over AChE) Reference
35a BuChE 0.025 ± 0.01 23,686 nih.gov
37a BuChE 0.035 ± 0.01 16,936 nih.gov
Hesperetin-1,2,3-triazole hybrids AChE Improved over parent hesperetin (B1673127) (3.04 ± 0.21) Not specified mdpi.com
Tryptamine-paeonol-1,2,3-triazole hybrid (Compound 7) BuChE 0.13 >769 mdpi.com

Other Pharmacological Activities

The structural versatility of the 1,2,4-triazole nucleus has led to its exploration for a wide range of other therapeutic applications. nih.govbohrium.com

Antimalarial: Triazole derivatives, often as hybrid molecules, have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov They are being investigated as potential new antimalarials to combat growing drug resistance. researchgate.netmdpi.com

Antiepileptic/Anticonvulsant: The triazole ring is a component of several compounds screened for anticonvulsant activity. nih.gov The mechanism for some of these candidates is believed to involve the inhibition of voltage-gated sodium channels. nih.gov

Analgesic: Certain derivatives have been reported to possess analgesic properties, suggesting potential applications in pain management. nih.gov

Antidiabetic: Researchers have synthesized and evaluated triazole derivatives for their ability to lower blood glucose levels. nih.govresearchgate.net Some compounds have shown significant antihyperglycemic effects in animal models of non-insulin-dependent diabetes mellitus (NIDDM). researchgate.net Mechanisms include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govacs.org

Immunomodulatory: The ability of triazole derivatives to modulate the immune response has also been noted, particularly in the context of their anti-inflammatory effects through the regulation of cytokine production. researchgate.net

Mechanisms of Action

The biological activities of s-Triazole, 3-propyl- and related triazole compounds stem from a variety of intricate mechanisms at the molecular level. These mechanisms include direct interactions with essential enzymes and receptors, disruption of vital biosynthetic pathways, and modulation of cellular signaling cascades.

Interaction with Biological Targets (e.g., enzymes, receptors)

The 1,2,4-triazole nucleus is a key pharmacophore that facilitates interaction with a diverse range of biological targets, including enzymes and receptors. nih.govnih.gov This interaction is often mediated through non-covalent forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. nih.gov Systemic triazole compounds are recognized as inhibitors of several cytochrome P450 (CYP) isozymes, including CYP3A4, CYP2C9, and CYP2C19. researchgate.netsemanticscholar.org The nitrogen atoms within the triazole ring play a crucial role in the binding of these compounds to the active sites of enzymes. nih.gov

Derivatives of 1,2,4-triazole have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by interacting with various enzymes. researchgate.neteurekaselect.com For instance, certain triazole derivatives have been found to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes. mdpi.comnih.gov The ability of the triazole ring to act as a scaffold allows for the attachment of various substituents, which can modulate the binding affinity and selectivity towards specific biological targets.

Inhibition of C14-demethylase enzymes in sterol production

A primary and well-established mechanism of action for many triazole compounds, particularly in the context of their antifungal activity, is the inhibition of sterol 14α-demethylase (also known as CYP51). mdpi.comnih.govnih.gov This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of fungal cell membranes. nih.govyoutube.com Triazoles bind to the heme iron atom in the active site of CYP51, functioning as noncompetitive inhibitors and effectively blocking the demethylation of lanosterol, a precursor to ergosterol. nih.govwikipedia.org

The inhibition of C14-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell. mdpi.comyoutube.com This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability and the eventual arrest of fungal growth. mdpi.comnih.gov The selectivity of triazole antifungals is attributed to their higher affinity for the fungal CYP51 enzyme compared to the mammalian homolog. nih.gov

Enzyme Function Effect of Inhibition by Triazoles
Sterol 14α-demethylase (CYP51)Catalyzes the C14-demethylation of lanosterol in the ergosterol biosynthesis pathway. youtube.comInhibition leads to ergosterol depletion and accumulation of toxic methylated sterols. mdpi.com
Cytochrome P450 enzymes (general)Involved in various metabolic processes, including steroid hormone biosynthesis in mammals. nih.govCan lead to endocrine disruption and drug-drug interactions. researchgate.netnih.gov

Modulation of Inflammatory Pathways

Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory pathways. mdpi.comnih.gov These compounds can influence the production of pro-inflammatory mediators by inhibiting key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.comnih.gov The inhibition of these enzymes reduces the synthesis of prostaglandins and leukotrienes, which are potent inflammatory molecules. mdpi.com

Furthermore, some triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β). mdpi.com For instance, 3-amino-1,2,4-triazole has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.com This suppression of NF-κB can lead to a reduction in the production of inflammatory cytokines and other inflammatory mediators. mdpi.com The anti-inflammatory effects of triazole compounds make them promising candidates for the development of new therapeutic agents for inflammatory diseases. mdpi.comnih.gov

Disruption of Cell Membrane Integrity

The disruption of cell membrane integrity by triazole compounds is primarily an indirect consequence of their inhibitory effect on ergosterol biosynthesis. youtube.com Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound enzymes. nih.gov By inhibiting the C14-demethylase enzyme, triazoles prevent the synthesis of ergosterol, leading to its depletion in the cell membrane. mdpi.comnih.gov

The lack of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the structural integrity of the fungal cell membrane. youtube.com This results in a number of detrimental effects, including increased membrane permeability, leakage of essential cellular contents, and impaired function of membrane-associated proteins. mdpi.comnih.gov Ultimately, this disruption of membrane integrity contributes significantly to the fungistatic or fungicidal activity of triazole compounds.

Influence of Tautomerism on Reactivity and Biological Activity

1,2,4-triazoles can exist in different tautomeric forms, which can significantly influence their chemical reactivity and biological activity. nih.govijsr.net The two primary tautomers are the 1H- and 4H-forms, with the 1H tautomer generally being more stable. nih.govresearchgate.net The specific tautomeric form that predominates can be influenced by factors such as the nature and position of substituents on the triazole ring, as well as the surrounding environment (e.g., solvent). researchgate.netnih.gov

Tautomerism can affect the way a triazole molecule interacts with its biological target. For example, the different tautomers will have distinct patterns of hydrogen bond donors and acceptors, which can alter the binding affinity and orientation of the molecule within the active site of an enzyme or receptor. researchgate.net The electronic properties of the tautomers also differ, which can impact their reactivity in various chemical and biological reactions. epa.gov Therefore, an understanding of the tautomeric behavior of s-Triazole, 3-propyl- is essential for predicting its biological activity and for the rational design of new triazole-based therapeutic agents. researchgate.net

Resistance Mechanisms

The widespread use of triazole antifungals has led to the emergence of resistance in various fungal pathogens. elsevier.esmdpi.com Several mechanisms of resistance have been identified. One of the most common is the development of mutations in the CYP51 gene (also known as ERG11), which encodes the target enzyme, C14-demethylase. nih.govresearchgate.net These mutations can alter the structure of the enzyme's active site, reducing the binding affinity of triazole drugs and thereby diminishing their inhibitory effect. researchgate.net

Secondary Mechanisms of Action for s-Triazole Derivatives

While the primary mechanism of action for many clinically significant triazole compounds, particularly in the realm of antifungal therapy, is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), broader research into s-triazole derivatives has revealed a variety of other biological activities. nih.govnih.gov These alternative activities suggest multiple secondary mechanisms of action that are not directly related to the disruption of ergosterol biosynthesis. The exploration of these pathways is crucial for understanding the full therapeutic potential and possible off-target effects of this versatile heterocyclic scaffold. bohrium.comresearchgate.netneliti.com

Derivatives of the 1,2,4-triazole nucleus have been shown to exhibit a wide array of pharmacological effects, including antibacterial, anti-inflammatory, anticonvulsant, and various enzyme-inhibiting properties. nih.govbohrium.comneliti.com These diverse biological responses are attributable to the ability of the triazole ring to interact with a range of biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. researchgate.net

Diverse Enzyme Inhibition

Beyond the well-established inhibition of CYP51, 1,2,4-triazole derivatives have been identified as inhibitors of several other enzymes, indicating a broad potential for therapeutic applications. nih.govresearchgate.net For instance, certain triazole analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission and are targets in the management of neurodegenerative diseases like Alzheimer's. researchgate.netnih.govacs.org

Furthermore, studies have highlighted the potential of 1,2,4-triazole derivatives to inhibit enzymes such as α-glucosidase, which is relevant in the context of diabetes management, and urease, a key enzyme in the pathogenesis of infections by certain bacteria like Helicobacter pylori. nih.govacs.orgpjps.pk The ability of these compounds to inhibit a variety of enzymes underscores the chemical versatility of the triazole scaffold. researchgate.net

Antimicrobial and Anti-inflammatory Pathways

The secondary mechanisms of action for s-triazole derivatives also extend to antibacterial and anti-inflammatory activities. bohrium.commdpi.com The antibacterial effects of some 1,2,4-triazole compounds are attributed to their ability to interfere with essential bacterial processes, although the precise mechanisms can vary. mdpi.com Similarly, the anti-inflammatory properties observed in certain triazole derivatives may be linked to the modulation of inflammatory pathways, though the specific molecular targets are still a subject of ongoing research. mdpi.com

The following table summarizes the diverse secondary mechanisms of action and associated biological activities reported for 1,2,4-triazole derivatives:

Biological ActivityPotential Secondary Mechanism of Action
Anticholinesterase Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.govacs.org
Antidiabetic Inhibition of α-glucosidase nih.govacs.org
Antibacterial Inhibition of urease, interference with cell wall synthesis pjps.pkmdpi.com
Anti-inflammatory Modulation of inflammatory pathways mdpi.com
Anticonvulsant Interaction with central nervous system targets nih.govbohrium.com
Anticancer Various mechanisms including enzyme inhibition and antiproliferative effects bohrium.compjps.pk
Antiviral Interference with viral replication processes bohrium.comneliti.com
Antioxidant Scavenging of free radicals nih.gov

It is important to note that while these secondary mechanisms have been identified for the broader class of 1,2,4-triazole derivatives, the specific activity of "s-Triazole, 3-propyl-" would depend on its unique structure and how it interacts with these various biological targets. Further research is needed to elucidate the precise secondary mechanisms of action for this particular compound.

Structure Activity Relationship Sar and Drug Design Principles

Impact of Substituents on Biological Activity

The biological activity of triazole derivatives is highly dependent on the nature, position, and size of the substituents attached to the triazole ring. nih.gov These modifications influence the molecule's electronic properties, steric profile, and ability to bind to specific biological targets.

The introduction of electron-withdrawing groups (EWGs) onto aromatic rings appended to the triazole scaffold often leads to a significant enhancement in biological activity.

Anticancer Activity : Studies have shown that EWGs such as trifluoromethyl (–CF₃), chloro (–Cl), or fluoro (–F) on a benzyl (B1604629) moiety attached to a triazole ring result in better antitumor activity. nih.gov For instance, a triazole derivative featuring an ortho-trifluoromethyl (o-CF₃) group on a phenyl ring demonstrated potent inhibition of Aβ₄₂ aggregation, a key process in Alzheimer's disease. nih.gov

Enzyme Inhibition : The addition of a –CF₃ group to a pyrimidine-based compound enhanced the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) within the binding site of matrix metalloproteinase-7, a cancer-related enzyme. scielo.br

Antimicrobial Activity : In the realm of antibacterial agents, the presence of halogen or nitro groups on aromatic substituents has been shown to significantly boost inhibitory activity. mdpi.com

Table 1: Effect of Electron-Withdrawing Groups on Biological Activity of Triazole Derivatives
Compound/Derivative ClassElectron-Withdrawing GroupObserved Biological EffectReference
Benzyl-triazole derivatives-CF₃, -Cl, -FEnhanced antitumor activity nih.gov
Phenyl-triazole derivativeortho-CF₃Potent Aβ₄₂ aggregation inhibitor (IC₅₀ = 8.065 µM) nih.gov
Triazole-pyrimidine hybrids-CF₃Improved hydrogen bonding with matrix metalloproteinase-7 scielo.br
4-Aryl-1,2,4-triazolesHalogen, -NO₂Enhanced antibacterial activity mdpi.com

The steric bulk of substituents can have a dual effect on a molecule's activity and pharmacokinetic properties like bioavailability.

Steric Hindrance : In some instances, large and conformationally rigid substituents can negatively impact bioactivity by preventing the molecule from fitting optimally into a target's binding site. mdpi.comresearchgate.net For example, a series of 1,2,3-triazole analogs designed as dipeptidyl peptidase-4 (DPP-4) inhibitors showed that replacing a smaller tert-butyl group with bulkier, rigid azacyclic structures led to a decrease in inhibitory potency. researchgate.net

Favorable Interactions : Conversely, larger substituents, particularly aromatic ones, can enhance activity by forming favorable hydrophobic or van der Waals interactions within the binding pocket. nih.govnih.gov Studies on betulinic acid derivatives revealed that larger side chains with aromatic substitutions on the triazole moiety were favored for cytotoxic activity against leukemia cell lines. nih.gov

Bioavailability : The triazole ring itself is recognized for contributing to favorable properties such as high bioavailability, metabolic stability, and low toxicity, making it a desirable component in drug design. mdpi.com

The polarity of substituents is a critical determinant of both target interaction and pharmacokinetic properties.

Nitro Derivatives : The nitro group (–NO₂), an electron-withdrawing substituent, has been consistently linked to enhanced biological potency in various triazole series. Chalcone-1,2,3-triazole conjugates containing a 4-nitro group were found to be highly active against E. coli and S. epidermidis. nih.govnih.gov Furthermore, fluconazole (B54011) derivatives modified to include a nitrotriazole moiety displayed excellent antifungal activity, even against strains resistant to the parent drug. nih.gov

Hydrophilic Groups : While direct SAR comparisons with nitro groups are limited, the introduction of polar, hydrophilic substituents can also be a successful strategy. The triazole nucleus is inherently polar and can improve the water solubility of a compound. pensoft.net In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, triazole derivatives with more polar groups were found to be exceptionally potent in enzymatic assays. mdpi.com

The incorporation of specific chemical moieties can confer distinct biological activities.

Sulfonamide and Pyrimidine (B1678525) Moieties : Hybrid molecules that combine the triazole ring with sulfonamide and pyrimidine fragments have yielded highly active compounds. Such hybrids have demonstrated potent anticancer efficacy and have been developed as selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are important drug targets. nih.govnih.gov

Bromo-substituents : Halogenation, particularly with bromine, is a common strategy to enhance potency. A triazole derivative with a 3-bromophenyl substituent showed strong, broad-spectrum antibacterial activity. mdpi.com In another study, a bromoethyl-1,2,3-triazole scaffold produced a more effective inhibitor of butyrylcholinesterase (BuChE) than the standard drug galantamine. mdpi.com

Propyl Groups : The nature of alkyl substituents, such as a propyl group, influences activity through factors like chain length and lipophilicity. The length of an alkylsulfanyl linker attached to a triazole has been shown to have a profound impact on antiproliferative activity. nih.gov While SAR data focusing specifically on a 3-propyl group is scarce, related studies on alkyl chains indicate that potency can be modulated by chain length. For example, in one cytotoxic series, an n-hexyl substituent conferred greater potency than an n-butyl group. nih.gov

Pharmacophore Elucidation

The triazole ring is widely regarded as a "privileged" pharmacophore—a molecular framework that is able to bind to multiple biological targets. researchgate.netlongdom.org Its utility stems from its unique electronic and structural properties.

The nitrogen atoms of the triazole ring are key to its function, acting as both hydrogen bond donors and acceptors. This allows triazole-containing molecules to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors. pensoft.netscielo.br

Pharmacophore modeling is a computational tool used to identify the essential structural features required for biological activity. For triazole-based aromatase inhibitors, a pharmacophore model revealed that hydrogen bonding with the residues Met 374 and Arg 115 was a critical determinant of inhibitory action. nih.gov Such models are invaluable for the rational design of new, more potent derivatives. The 1,2,3-triazole ring has been specifically identified as a crucial pharmacophore for inhibiting targets like mycobacterial InhA and DNA gyrase enzymes. nih.gov

Strategies for Enhancing Selectivity toward Enzymatic Targets

Achieving selectivity for a specific target enzyme over other related enzymes is a primary goal of drug design, as it can significantly reduce side effects. For triazole derivatives, selectivity is typically engineered through strategic modification of the substituents.

Targeting Isoform-Specific Features : Different isoforms of an enzyme often have subtle differences in their active sites. By tailoring substituents, a molecule can be designed to exploit these differences. For instance, triazole-sulfonamide-pyrimidine hybrids were optimized to achieve high selectivity for the hCA II isoform over the hCA I isoform. nih.gov

Exploiting Binding Pockets : Molecular docking studies can reveal how a ligand binds and which pockets are available for modification. In the design of inhibitors for the annexin (B1180172) A2–S100A10 interaction, substituents on the N4 position of the triazole ring were directed toward a specific hydrophobic region of the binding groove to enhance potency. nih.gov

Kinase Selectivity Profiling : In the development of kinase inhibitors, a common strategy is to synthesize a lead compound and then screen it against a large panel of kinases. This approach was used for a promising pyrrolopyrimidine-based triazole, which showed high selectivity for its intended target, CSF1R, relative to its family kinases. The results also highlighted off-target activity against ABL and SRC kinases, identifying a clear path for future optimization to improve the selectivity profile. mdpi.com

Kinase Inhibition (e.g., CDK2/9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, and their deregulation is a hallmark of many human cancers. nih.gov Consequently, the inhibition of CDKs presents a viable therapeutic strategy for cancer treatment. nih.gov The triazole moiety is a key component in the design of potent CDK inhibitors.

Wogonin-based proteolysis-targeting chimeras (PROTACs) that incorporate a 1,2,3-triazole linker have been developed to degrade the CDK9 protein in breast cancer cells. nih.gov One such hybrid demonstrated superior antiproliferative activity on the MCF-7 cell line compared to the parent compound, wogonin, and selectively downregulated intracellular CDK9 levels. nih.gov

AT7519, a potent inhibitor of several CDK family members, features a pyrazole (B372694) core and has demonstrated antiproliferative activity in various human tumor cell lines by inducing cell cycle arrest and apoptosis. nih.gov Similarly, SNS-032, an aminothiazole-based inhibitor, is highly effective against CDK2, CDK7, and CDK9. nih.gov The design of such inhibitors often involves creating a scaffold that fits into the ATP-binding site of the kinase. nih.govmdpi.com For instance, crystal structures of purine-based inhibitors in complex with CDK2 reveal a triplet of hydrogen bonds that anchor the inhibitor within the hinge region of the kinase. nih.gov

Structure-activity relationship (SAR) studies on purine-based inhibitors have shown that substitutions at the C-6 position can significantly influence selectivity for CDK2 over CDK1. nih.gov The incorporation of various substituents can improve both potency and selectivity against specific cancer cell lines. nih.gov

Table 1: Activity of Selected CDK Inhibitors

Compound Core Structure Target Kinase(s) IC50 Values Key Findings
Wogonin-triazole hybrid Flavone-triazole CDK9 17 μM (on MCF-7) Selectively degrades CDK9 protein. nih.gov
AT7519 Pyrazole CDK family Varies by cell line Causes cell cycle arrest and apoptosis. nih.gov
SNS-032 Aminothiazole CDK2, 7, 9 48 nM, 62 nM, 4 nM Potent and selective antitumor agent. nih.gov

| Compound 25 | Quinazolinone | CDK9 | 0.142 μM | Occupies ATP binding site; good drug-like properties. mdpi.com |

Hybridization and Conjugate Approaches in Drug Discovery

Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful strategy for designing new therapeutic agents. researchgate.netnih.gov This approach can lead to compounds with improved selectivity, enhanced activity, lower toxicity, and the ability to overcome drug resistance. researchgate.netnih.gov The 1,2,3-triazole ring is frequently used as a stable linker in this strategy due to its favorable chemical properties and its capacity for hydrogen bonding. nih.govnih.gov

Phthalazine-, Fluoroquinolone-, and Thioglycoside-based Hybrids

The hybridization of the triazole moiety with other pharmacologically active scaffolds such as phthalazine (B143731), fluoroquinolone, and thioglycosides has yielded promising therapeutic candidates.

Phthalazine-based Hybrids: Phthalazine is recognized as a privileged scaffold in medicinal chemistry, with applications in anticancer and antihistaminic drugs. researchgate.net Phthalazine derivatives have been identified as potent and selective inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. mdpi.com The combination of phthalazine and triazole moieties has been explored to create novel anticancer agents. researchgate.net

Fluoroquinolone-based Hybrids: Fluoroquinolones are a well-established class of antibacterial agents that inhibit DNA replication. nih.gov To combat growing bacterial resistance, hybrid molecules combining fluoroquinolones with a 1,2,3-triazole ring have been developed. nih.gov These hybrids often show enhanced antibacterial activity compared to the parent drug. nih.gov For example, a C-3 linked triazole hybrid with 3-Cl and 4-F substitutions was found to be four times more active against a clinical isolate of E. coli than the standard drug. nih.gov

Thioglycoside-based Hybrids: The conjugation of triazoles with glycosides has led to the development of new anticancer agents. mdpi.com Researchers have synthesized novel 1,2,3-triazole-coumarin-glycoside hybrids and their 1,2,4-triazolyl thioglycoside analogs. mdpi.com Several of these compounds exhibited promising and selective anticancer activity, with one of the most potent hybrids showing significant cytotoxic effects against MCF-7 breast cancer cells by targeting the mitochondrial apoptotic pathway. mdpi.com

Chalcone-triazole Hybrids

Chalcones are precursors of flavonoids and possess an α,β-unsaturated carbonyl system that is crucial for their biological activity, including anticancer effects. nih.gov The hybridization of chalcones with a 1,2,3-triazole ring is a promising strategy for developing new anticancer agents. nih.gov The triazole ring enhances the target binding affinity of these hybrids through its stability and hydrogen bonding capabilities. nih.gov SAR studies have revealed that the electronic and lipophilic properties of substituents on the phenyl rings of chalcones significantly impact their anticancer activity. nih.gov These hybrid compounds often exert their anticancer effects by inducing apoptosis and disrupting the cell cycle. nih.gov In addition to anticancer properties, chalcone-triazole hybrids have been investigated for their potential as neuroprotective and antimicrobial agents. nih.govmdpi.com

Quinoxaline-triazole Hybrids

Quinoxaline (B1680401) is another nitrogen-containing heterocyclic scaffold with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net The structural rigidity and electron-rich nature of the quinoxaline ring allow it to interact with various biological targets like enzymes and DNA. researchgate.net Molecular hybridization of quinoxaline with a triazole moiety has been explored to develop new therapeutic agents. For instance, novel quinazoline (B50416) derivatives bearing a 1,2,3-triazole moiety have been designed as targeted anticancer agents that inhibit MET kinase, a receptor tyrosine kinase associated with cancer progression. nih.gov

Steroid-Pyrimidine Bioconjugates

The conjugation of two active biomolecules, such as steroids and pyrimidines, using a 1,2,3-triazole linker has become a foundational approach in pharmaceutical sciences. nih.govnih.gov An efficient synthesis of new steroid-pyrimidine conjugates has been developed where bile acids (like lithocholic and cholic acid) and sterols (cholesterol) are modified to azidoacetates. nih.govnih.gov These are then reacted with propargyl derivatives of pyrimidines (uracil and 2-thiouracil) via an azide-alkyne cycloaddition to form the 1,2,3-triazole-linked bioconjugates. nih.gov These hybrid molecules are being investigated for their potential anticancer and antiviral activities. nih.gov

Amino Acid Fragment Conjugates

Amino acids are fundamental biological building blocks, and their incorporation into drug molecules can lead to novel therapeutic properties. nih.gov A series of 1,2,4-triazole (B32235) derivatives containing amino acid fragments have been designed and synthesized, showing broad-spectrum antifungal activities. nih.gov Some of these compounds exhibited better antifungal activity than the commercial fungicide mefentrifluconazole. nih.gov Similarly, 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have been prepared and evaluated for their anticancer potential. mdpi.com These compounds showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com The 1,2,3-triazole functionality can serve as a stable bioisostere for an amide bond, offering a way to probe ligand-protein binding interactions. mdpi.comnih.gov

Table 2: Mentioned Compounds

Compound Name
s-Triazole, 3-propyl-
Wogonin
AT7519
SNS-032
Flavopiridol
Phthalazine
Fluoroquinolone
Uracil
2-Thiouracil
Lithocholic acid
Deoxycholic acid
Cholic acid
Cholesterol
Cholestanol
Mefentrifluconazole
Quinoxaline
Chalcone (B49325)
Pyrimidine
Vanillic acid

Influence of Linker Properties (e.g., stability, hydrogen bonding, metabolic resistance)

Hydrogen Bonding: The nitrogen atoms within the triazole ring act as hydrogen bond acceptors, a property that is crucial for molecular interactions with biological targets like enzymes and receptors. nih.govpensoft.net This hydrogen bonding capability can enhance the binding affinity and selectivity of the compound. The triazole ring is often employed as a bioisostere for amide bonds due to similarities in size, dipole moment, and hydrogen-bond accepting capacity. nih.gov

Metabolic Resistance: A significant advantage of using a triazole ring as a linker is its enhanced metabolic stability compared to more labile functionalities like amide bonds. nih.gov This resistance to metabolic degradation can improve the pharmacokinetic profile of a drug candidate, leading to a longer duration of action. The inherent stability of the 1,2,4-triazole ring system makes it resilient to metabolic breakdown, which is a desirable trait for bioactive compounds. pensoft.net

The strategic design of linkers, therefore, allows for the fine-tuning of a molecule's properties. By modifying the linker, researchers can optimize solubility, stability, and target engagement to enhance the therapeutic potential of s-Triazole, 3-propyl- derivatives.

Computational Methods in Guiding Derivative Design

Computational methods are integral to modern drug design, providing powerful tools to predict and rationalize the biological activities of novel s-Triazole, 3-propyl- derivatives before their synthesis. These in silico techniques save significant time and resources by prioritizing compounds with the highest potential for desired therapeutic effects.

Molecular Docking: Molecular docking is a primary computational tool used to predict the binding modes and affinities of ligands with macromolecules. nih.gov This method helps in understanding the interactions between a triazole derivative and its biological target, such as the active site of an enzyme like cytochrome P450 14α-demethylase (CYP51). rsc.orgnih.gov By simulating the ligand-protein interactions, researchers can identify key binding features and design molecules with improved potency. rsc.orgsemanticscholar.org For example, docking studies have been used to confirm that designed compounds can form stable complexes within the active site of a target, guiding the synthesis of novel antimicrobial and anticancer agents. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational approach that establishes a mathematical relationship between the chemical structures of compounds and their biological activities. semanticscholar.org These models help identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that influence a compound's potency. QSAR studies have been successfully employed to design novel triazole derivatives with enhanced inhibitory activity against targets like α-glucosidase. semanticscholar.org

Molecular Dynamics (MD) Simulations and ADMET Prediction: MD simulations are used to study the stability of ligand-protein complexes over time, providing insights into the dynamic nature of the interaction. semanticscholar.org Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govnih.gov These predictions help assess the drug-likeness of a molecule early in the design process, identifying potential liabilities that could hinder its development. nih.gov

These computational approaches, often used in combination, provide a rational framework for the design of novel 3-propyl-s-triazole derivatives with optimized activity and pharmacokinetic profiles. semanticscholar.org

Table 1: Application of Computational Methods in Triazole Derivative Design

Computational Method Application Key Findings/Purpose Citations
Molecular Docking Predicting ligand-protein binding modes and affinities. Used to design fluconazole analogues targeting CYP51; forecasted binding patterns of hybrids with CDK2; confirmed stable complex formation with target enzymes. nih.govrsc.orgnih.gov
QSAR Establishing relationships between chemical structure and biological activity. Identified key factors influencing α-glucosidase inhibitory activity; used to design new inhibitors. semanticscholar.org
Molecular Dynamics Simulating the stability of ligand-receptor complexes. Assessed the stability of complexes between designed ligands and their target enzymes. semanticscholar.org
ADMET Prediction Forecasting pharmacokinetic and toxicity properties. Assessed absorption, distribution, metabolism, excretion, and toxicity parameters of newly designed hybrids. nih.govnih.gov

Addressing Contradictions in Reported Biological Activities

Variations in reported biological activities for structurally similar s-Triazole, 3-propyl- derivatives are not uncommon in scientific literature. These discrepancies can arise from a multitude of factors related to experimental design and biological systems. Understanding these factors is crucial for the accurate interpretation and comparison of data across different studies.

Role of Assay Conditions and Cell Lines

The specific conditions of a biological assay and the choice of cell lines are primary sources of variability in activity reports. The potency of a compound, often measured as its half-maximal inhibitory concentration (IC50), can differ significantly depending on the biological context in which it is tested.

For example, the antiproliferative activity of triazole derivatives can be highly cell-line specific. A compound may show potent activity against one cancer cell line but be significantly less active or inactive against another. Studies have demonstrated that coumarin-triazole hybrids exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 µM, while showing much lower inhibition against other cell lines like HepG2. nih.gov Similarly, other research has noted that introducing certain substituents to a triazole ring leads to a dramatic enhancement of antiproliferative activities against HepG2 cells, while other substituents cause a decrease in activity. nih.gov The evaluation of fluorinated 1,2,3-triazole derivatives against lung (A549), liver (HepG2), and breast (MCF-7) carcinomas also revealed a wide range of IC50 values, underscoring the influence of the cancer type on compound efficacy. frontiersin.org

The genetic and phenotypic differences between cell lines, such as the expression levels of target proteins, drug transporters, or metabolic enzymes, can all contribute to these observed differences in sensitivity. Therefore, direct comparison of results between studies that utilize different cell lines must be done with caution.

Table 2: Examples of Cell Line-Dependent Activity of Triazole Derivatives

Compound Class Cell Line Reported Activity (IC50) Key Observation Citation
Coumarin-Triazole Hybrids MCF-7 (Breast Cancer) 2.66 - 10.08 µM Potent activity observed. nih.gov
Coumarin-Triazole Hybrids HepG2 (Liver Cancer) > 87 µM Significantly lower activity compared to MCF-7. nih.gov
Phenyl Acetylthio Substituted Triazoles HepG2 (Liver Cancer) 5.90 - 6.25 µM Good antitumor activity reported. nih.gov
N-4 Chlorophenyl Acetamidethio Substituted Triazoles PC-3 (Prostate Cancer) 6.29 µM Potent cytotoxic activity observed. nih.gov
Fluorinated Aminophenoxy Triazoles A549, HepG2, MCF-7 0.51 - 47.94 µM Activity varies significantly across different carcinoma types. frontiersin.org

Validation with Orthogonal Assays

To build a robust case for a compound's biological activity and to resolve potential contradictions, it is essential to validate initial findings using orthogonal assays. These are distinct, independent methods that measure the same or related biological endpoints through different mechanisms. This approach provides a more comprehensive understanding of a compound's effects and confirms that the observed activity is not an artifact of a specific assay system.

For instance, an initial screen might identify a triazole derivative as a potent inhibitor of cancer cell proliferation using a cytotoxicity assay (e.g., MTT assay). nih.gov To validate and expand upon this finding, researchers can employ a series of orthogonal assays. These may include:

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M), which provides mechanistic insight into its antiproliferative effect. pensoft.netmdpi.com

Apoptosis/Necrosis Assays: Differentiating the mode of cell death (e.g., programmed apoptosis versus necrosis) to understand the cellular response to the compound. pensoft.netmdpi.com

Specific Target Engagement Assays: If a compound is designed to inhibit a particular enzyme (e.g., a kinase), a direct enzymatic assay can confirm target engagement and inhibition, linking the molecular action to the cellular outcome. pensoft.netmdpi.com

Mechanistic Assays: Investigating downstream cellular effects, such as the disruption of mitochondrial membrane potential or the production of reactive oxygen species (ROS), can further elucidate the compound's mechanism of action. nih.gov

By employing a suite of diverse experimental methods, researchers can confirm the primary biological activity, uncover the underlying mechanism, and generate a more reliable and reproducible dataset, thereby addressing inconsistencies that may arise from single-assay studies.

Applications in Materials Science and Catalysis

Functionalization of Inorganic Moieties (e.g., metal oxide nanoparticles, carbon nanotubes)

The surface modification of inorganic nanomaterials is crucial for their integration into functional devices and composites. Triazole derivatives are effective ligands for the functionalization of metal oxide nanoparticles and carbon nanotubes due to the coordinating ability of the nitrogen atoms in the triazole ring. This functionalization enhances the dispersibility of the nanoparticles in various solvents and polymer matrices, and can introduce new functionalities.

For instance, 1,2,3-triazoles have been used to functionalize Fe3O4 magnetic nanoparticles, creating a linker for organocatalytic units wikipedia.org. While direct studies on 3-propyl-s-triazole are not extensively documented, the principles of its application can be inferred. The propyl group would enhance the hydrophobic character of the ligand, which could be advantageous for dispersing inorganic moieties in non-polar polymer matrices or organic solvents. The triazole ring would provide the necessary coordination sites for attachment to the surface of metal oxide nanoparticles.

Similarly, the functionalization of carbon nanotubes (CNTs) is essential to overcome their strong van der Waals interactions and facilitate their dispersion mdpi.com. Various methods have been developed for the arylation and alkylation of CNT surfaces mdpi.comnih.gov. A 3-propyl-s-triazole moiety could be introduced onto the CNT surface through covalent or non-covalent interactions, with the propyl group potentially influencing the solubility and interfacial adhesion of the functionalized CNTs within a composite material.

Development of Hybrid Nanocomposites for High-Performance Materials

Hybrid nanocomposites, which combine the properties of organic polymers with inorganic nanofillers, are a class of materials with enhanced mechanical, thermal, and electronic properties mdpi.comsid.irmdpi.comnih.gov. The functionalization of nanofillers with molecules like 3-propyl-s-triazole is a key step in the development of these high-performance materials.

The incorporation of functionalized nanoparticles into a polymer matrix can lead to a synergistic improvement in properties. For example, the addition of modified mineral nanofillers to a polymer can enhance its mechanical strength and thermal stability mdpi.com. The 3-propyl-s-triazole, when used as a surface modifier for nanofillers, can improve the compatibility between the inorganic filler and the organic polymer matrix. The propyl group can enhance the interaction with hydrophobic polymers, leading to better dispersion and improved stress transfer within the nanocomposite. This can result in materials with superior strength, toughness, and thermal resistance.

Ion Sensing

Triazole derivatives have been extensively investigated for their potential in the development of chemosensors for the detection of various metal ions and anions nih.govnanobioletters.comresearchgate.net. The nitrogen atoms in the triazole ring can act as binding sites for ions, and the functional groups attached to the ring can be tailored to achieve selectivity and sensitivity for specific analytes nanobioletters.comresearchgate.net.

Corrosion Inhibition

One of the most well-documented applications of triazole derivatives is in the field of corrosion inhibition mdpi.com. The nitrogen atoms in the triazole ring can adsorb onto a metal surface, forming a protective film that inhibits the corrosion process ktu.lt. The efficiency of a triazole-based inhibitor is influenced by the substituents on the triazole ring.

Studies on 3-alkyl-1,2,4-triazole derivatives have shown that the length of the alkyl chain can affect the corrosion inhibition efficiency. For example, research on 3-alkyl-1,2,4-triazole-5-thione derivatives as corrosion inhibitors for mild steel in an acidic medium demonstrated that the inhibition efficiency increased with the length of the alkyl chain researchgate.net. This is attributed to the increased surface coverage of the metal by the larger inhibitor molecules. It is therefore expected that 3-propyl-s-triazole would also exhibit effective corrosion inhibition properties.

Below is a table summarizing the inhibition efficiencies of some 1,2,4-triazole (B32235) derivatives on different metals.

Inhibitor Metal Medium Maximum Inhibition Efficiency (%) Reference
1,2,4-triazole (TAZ) Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 84.4 ktu.lt
3-amino-1,2,4-triazole (ATA) Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 86.4 ktu.lt
3,5-diamino-1,2,4-triazole (DAT) Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 87.1 ktu.lt

High Energy Materials

The high nitrogen content and positive heat of formation of the triazole ring make it an attractive building block for the synthesis of high-energy materials (HEMs) researchgate.netresearchgate.net. The introduction of energetic functional groups, such as nitro or amino groups, onto the triazole scaffold can further enhance the energetic properties of the resulting compounds.

While specific studies on the energetic properties of 3-propyl-s-triazole are limited, the general strategy involves the functionalization of the triazole ring to increase its energy density and stability. Theoretical studies on 1,3,5-triazine (B166579) and 1,2,4-triazole linked energetic derivatives have shown that the introduction of nitro, nitrate (B79036) ester, and nitramino groups significantly enhances the oxygen balance of the energetic molecules nih.gov. The propyl group in 3-propyl-s-triazole would likely be replaced or further functionalized in the synthesis of high-energy materials, as alkyl groups are generally not considered energetic moieties. However, it could serve as a synthetic handle for the introduction of more energetic functionalities.

Catalytic Applications

Triazole derivatives are widely used as ligands in coordination chemistry and catalysis wikipedia.org. The nitrogen atoms of the triazole ring can coordinate with a variety of metal centers, forming stable complexes that can act as catalysts for a range of organic transformations hbku.edu.qanih.gov. The substituents on the triazole ring can be used to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

Metal-catalyzed C-H functionalization on triazole rings is a powerful tool for the synthesis of substituted triazoles that can be used as ligands or in other applications nih.gov. A 3-propyl-s-triazole could serve as a ligand in transition metal complexes. The propyl group would provide a certain steric bulk around the metal center, which could be beneficial for controlling the selectivity of a catalytic reaction. Additionally, the electronic properties of the triazole ring, influenced by the propyl group, would affect the catalytic activity of the metal complex.

Environmental and Agrochemical Research

Role as Agrochemical Fungicides

Triazole fungicides are crucial for managing a broad spectrum of fungal diseases in crops, including grains, fruits, and vegetables. nih.govfungalinfectiontrust.org They are recognized for their systemic properties and are effective against pathogens such as powdery mildews, rusts, and various leaf spot diseases. iastate.edu The introduction of triazoles in the 1970s marked a significant advancement in fungal disease control. iastate.edu

Triazole fungicides are versatile in their application methods. They are commonly applied as foliar sprays to protect the leaves, stems, and fruits of plants from fungal infections. apsnet.org Additionally, they are used as seed treatments to control seed-borne and soil-borne pathogens, protecting the plant from the earliest stages of development. fungalinfectiontrust.orgapsnet.org This dual applicability allows for comprehensive disease management strategies throughout the crop's life cycle. Seed treatments with triazoles can control early-season diseases, though they may be less effective against late-season infections. apsnet.org

A key characteristic of triazole fungicides is their systemic nature. royaloak.farm After application, they are absorbed by the plant and transported through its vascular system. cabidigitallibrary.org Most triazoles are xylem-mobile, meaning they move upwards within the plant's xylem vessels from the point of application. royaloak.farmnih.gov This acropetal movement allows the fungicide to be distributed to new growth, providing protection to parts of the plant that were not directly sprayed. royaloak.farm This systemic mobility is a significant advantage over contact fungicides, which remain on the plant surface and can be washed off by rain. royaloak.farm

Fungicide Mobility Characteristics Description
Absorption The process of the fungicide being taken up into the plant tissues. royaloak.farm
Xylem Transport Upward movement of the fungicide from the roots or lower leaves to the upper parts of the plant through the xylem. royaloak.farmnih.gov
Translaminar Movement Movement of the fungicide from the upper surface of a leaf to the lower surface. royaloak.farm

The primary mode of action for triazole fungicides is the inhibition of sterol biosynthesis in fungi. nih.goviastate.edu Specifically, they target and inhibit the C14-demethylase enzyme, which is essential for the production of ergosterol (B1671047). iastate.eduresearchgate.net Ergosterol is a vital component of fungal cell membranes, responsible for maintaining their structure and function. researchgate.netfrontiersin.org By disrupting ergosterol production, triazoles cause abnormal fungal growth and ultimately lead to the death of the fungal pathogen. iastate.edu This targeted mechanism of action is highly effective against a wide range of fungi. researchgate.netnih.gov

The extensive and repeated use of triazole fungicides has led to the development of resistance in some fungal populations. iastate.eduplos.org Since these fungicides have a very specific site of action, there is a significant risk of selecting for resistant strains. iastate.edu Resistance can emerge through mutations in the target gene (CYP51A), which reduces the binding affinity of the fungicide to the C14-demethylase enzyme. plos.org

To mitigate the development of fungicide resistance, several management strategies are recommended:

Alternating Modes of Action: Rotating or tank-mixing triazole fungicides with fungicides from different chemical classes that have different modes of action. apsnet.org

Limiting Applications: Avoiding the repeated use of triazoles alone, especially in situations with high disease pressure. iastate.eduapsnet.org

Preventative Application: Applying triazoles preventively or in the very early stages of an infection, rather than for eradicating established disease. iastate.eduapsnet.org

Triazole fungicides exhibit a range of activities against fungal pathogens, which can be categorized as protective, curative, and eradicant. solarchem.cnsolarchem.cn

Protective: When applied before fungal spores germinate or penetrate the host plant, they can prevent infection from occurring. iastate.edu

Curative: If applied after infection has begun but before symptoms are visible, they can stop the development of the disease. researchgate.net

Eradicant: Some triazoles have the ability to kill the fungus even after disease symptoms have appeared, and can also inhibit spore production (anti-sporulant activity), which helps to slow the spread of the disease. iastate.eduresearchgate.net

Environmental Fate and Degradation Pathways

The environmental fate of triazole fungicides is a critical area of research due to their widespread use. researchgate.net Their persistence and potential for mobility in soil and water are of particular concern. researchgate.netresearchgate.net The degradation of triazoles in the environment can occur through both microbial and abiotic processes. nih.govnih.gov

Studies on various triazole fungicides have identified several common degradation pathways. These often involve metabolic transformations such as:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule, which is a common initial step in the breakdown of many organic compounds in the environment.

Conjugation with sugars: The attachment of sugar molecules, such as glucose, to the fungicide or its metabolites. This process can increase the water solubility of the compounds and facilitate their sequestration or further degradation within organisms.

The rate of degradation can be influenced by various environmental factors, including soil type, temperature, moisture, and the composition of the microbial community. researchgate.net While some triazoles can be persistent in the environment, certain microorganisms have been identified that are capable of degrading these compounds, offering potential for bioremediation strategies. nih.gov

Toxicogenomic Insights into s-Triazole, 3-propyl- Remain Largely Unexplored

Despite the broad toxicological characterization of the triazole class of compounds, specific toxicogenomic and mechanistic toxicity data for s-Triazole, 3-propyl- are not available in the current scientific literature. While research has delved into the general effects of triazole fungicides, the unique molecular impacts of the 3-propyl substitution on the s-triazole ring have not been the subject of detailed investigation.

Triazole derivatives are a significant class of compounds with wide applications, notably as antifungal agents in agriculture and medicine. Their primary mechanism of action in fungi involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to impaired fungal growth and cell death.

Toxicogenomic studies on various triazole fungicides have revealed broader mechanisms of toxicity in non-target organisms, including mammals. These studies, often conducted on compounds like myclobutanil, propiconazole, and triadimefon, have identified common pathways affected by this class of chemicals. Key findings from research on these related triazole compounds indicate:

Disruption of Steroidogenesis: Triazoles are known to interfere with steroid hormone homeostasis.

Induction of Xenobiotic Metabolism: They can activate nuclear receptors such as the pregnane (B1235032) X receptor (PXR), leading to the induction of genes involved in the metabolism and detoxification of foreign compounds.

Oxidative Stress: Exposure to some triazoles has been linked to the generation of reactive oxygen species, resulting in oxidative stress within cells.

Alterations in Gene Expression: Toxicogenomic analyses have shown that triazoles can alter the expression of genes involved in lipid, sterol, and steroid metabolism.

While these findings provide a general framework for understanding the potential toxicity of triazole compounds, it is crucial to note that the specific toxicological profile of a chemical is highly dependent on its precise molecular structure. The presence and position of substituents on the triazole ring can significantly influence its biological activity and toxic potential.

Currently, there is a notable absence of published research focusing specifically on the toxicogenomic effects of s-Triazole, 3-propyl-. Consequently, detailed data on its impact on gene expression, protein profiles, and specific molecular pathways of toxicity are not available. To fulfill the need for a comprehensive understanding of this specific compound, dedicated toxicogenomic and mechanistic studies would be required. Such research would be invaluable for accurately assessing its potential environmental and health impacts.

Without such specific data, any discussion on the toxicogenomic studies and mechanisms of toxicity of s-Triazole, 3-propyl- would be speculative and not based on direct scientific evidence. Therefore, no detailed research findings or data tables can be presented for this specific chemical entity at this time.

Future Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Enhancements

The synthesis of 1,2,4-triazole (B32235) derivatives is an area of continuous innovation, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Future research will likely focus on moving beyond traditional synthesis methods, which can have limitations such as harsh reaction conditions or low yields. mdpi.com

Modern approaches increasingly incorporate principles of green chemistry to minimize waste and energy consumption. nih.gov Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rsc.orgbohrium.com For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved in just one minute with an 85% yield under microwave irradiation, compared to over four hours with conventional methods. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides another alternative energy source that can promote reactions, leading to high yields of triazole derivatives under mild conditions. mdpi.comnih.gov

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a significant goal of green chemistry. isres.org Research into methods like the base-mediated cycloaddition of hydrazonoyl chlorides with imidates or electrochemical multicomponent reactions that avoid strong oxidants and transition-metal catalysts are promising avenues. organic-chemistry.org

Sustainable Solvents: The use of biodegradable and non-toxic solvents, such as Cyrene™, is being explored to replace hazardous organic solvents. nih.gov This approach not only reduces environmental impact but can also simplify product isolation, often allowing for simple precipitation in water. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Triazole Derivatives
MethodologyKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.Synthesis of thioether derivatives containing 1,2,4-triazole moieties. rsc.org
Ultrasound Irradiation (Sonication)Mild reaction conditions, high yields, eco-friendly.Synthesis of novel sulfonamide-1,2,3-triazoles. mdpi.com
Use of Biodegradable Solvents (e.g., Cyrene™)Eliminates need for hazardous organic solvents, simplifies product isolation, reduces waste.Click chemistry synthesis of 1,2,3-triazoles. nih.gov
Catalyst-Free SynthesisAvoids use of potentially toxic and expensive metal catalysts, environmentally friendly.Synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation. organic-chemistry.org

Deeper Understanding of Mechanisms of Action at the Molecular Level

While many triazole derivatives are known for their biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. For antifungal triazoles, the primary mechanism is well-established and involves the inhibition of the P450-dependent enzyme 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) synthesis in fungi. nih.govnih.gov The triazole ring coordinates with the heme iron of the CYP enzyme, disrupting its function. nih.gov

Future research should aim to:

Elucidate Target Interactions: Investigate the specific binding modes of 3-propyl-s-triazole derivatives with their biological targets. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Understand Resistance Mechanisms: The development of resistance to triazole-based drugs is a significant concern, particularly in agricultural and clinical settings. europa.eu Studies focusing on the genetic basis of resistance, such as mutations in the target enzyme's gene (e.g., cyp51A), are essential for developing next-generation compounds that can overcome this challenge. europa.eu

Explore Novel Mechanisms: While CYP51 is a known target, it is possible that triazole derivatives exert their effects through other molecular pathways. Research into alternative mechanisms could unveil new therapeutic applications for this class of compounds.

Development of Highly Selective Derivatives for Specific Biological Targets

A key challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. The versatility of the triazole scaffold allows for extensive structural modifications to enhance this selectivity. nih.gov

Future efforts in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 3-propyl-s-triazole core and evaluating how these changes affect biological activity and selectivity. For example, synthesizing different regioisomers can lead to varied biological effects. mdpi.com

Targeted Library Synthesis: Creating focused libraries of derivatives designed to interact with specific enzyme active sites or receptor binding pockets. This approach has been successful in developing highly selective inhibitors for targets such as cyclooxygenase-2 (COX-2). doaj.orgresearchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency and selectivity. The triazole ring itself can act as a surrogate for an amide bond, which is a valuable feature in medicinal chemistry. nih.gov

Expansion of Biological Activity Spectrum and Therapeutic Potential

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known to be a component of drugs with a wide array of pharmacological activities. chemmethod.commdpi.com While antifungal activity is prominent, research has demonstrated that derivatives can exhibit a much broader spectrum of biological effects. nih.gov Expanding this spectrum is a major direction for future research.

Table 2: Diverse Biological Activities of Triazole Derivatives
Biological ActivityDescriptionReference
AntimicrobialActivity against various bacterial strains, including drug-resistant ones. mdpi.comresearchgate.net
Anticancer/AntineoplasticInhibition of cancer cell proliferation. researchgate.nettandfonline.com
Anti-inflammatoryInhibition of inflammatory pathways, such as COX-2 enzyme activity. bohrium.comnih.gov
AntiviralActivity against various viruses; Ribavirin is a notable example. tandfonline.com
AnticonvulsantPotential for treating seizures. bohrium.com
AntitubercularActivity against Mycobacterium tuberculosis. mdpi.comresearchgate.net
AnalgesicPain-relieving properties. bohrium.comtandfonline.com
AntioxidantAbility to neutralize harmful free radicals. mdpi.comresearchgate.net

Future research will focus on synthesizing and screening novel 3-propyl-s-triazole derivatives against a wider range of biological targets to uncover new therapeutic potentials.

Integration of Advanced Computational Approaches in Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. researchgate.net Integrating these approaches into the study of 3-propyl-s-triazole derivatives can significantly streamline the research process.

Key computational methods include:

Molecular Docking: Simulating the binding of a ligand (the triazole derivative) to the active site of a target protein. This helps predict binding affinity and identify key interactions, guiding the design of more potent molecules. doaj.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. arabjchem.org 3D-QSAR models can provide visual maps that show which structural modifications are likely to enhance activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability and provide a more dynamic picture of the molecular interactions. researchgate.netarabjchem.org

ADMET Analysis: Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

These computational approaches reduce the cost and time associated with drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net

Investigation of Supramolecular Chemistry and Self-Assembly

The unique electronic properties of the triazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive building block in supramolecular chemistry. nih.govresearchgate.net This field focuses on creating large, well-organized structures from smaller molecular components.

Future research directions include:

Molecular Recognition: Designing macrocycles and other host molecules containing the 3-propyl-s-triazole unit for the selective recognition of anions, cations, or small neutral molecules. nih.gov

Self-Assembling Materials: Exploring how derivatives can self-assemble into complex architectures like liquid crystals or gels. The incorporation of polar groups can create intermolecular hydrogen-bond networks that drive this assembly. mdpi.com

Template-Directed Synthesis: Using supramolecular assemblies as templates to direct the synthesis of complex oligomers or polymers with controlled structures. rsc.org

Studies on Environmental Impact and Sustainable Applications

The widespread use of triazole compounds, particularly as fungicides in agriculture, necessitates a thorough understanding of their environmental fate and impact. nih.govmdpi.com Triazoles can be persistent in soil and aqueous environments, and their residues can pose a threat to non-target organisms. nih.govresearchgate.net Furthermore, their environmental presence has been linked to the evolution of triazole resistance in fungi like Aspergillus spp., which can have implications for human health. europa.eu

Future research must address:

Environmental Fate and Degradation: Studying the biodegradation and photodegradation pathways of 3-propyl-s-triazole and its derivatives to assess their persistence and potential for bioaccumulation. acs.org Some triazole transformation products can be more resistant to degradation than the parent compound. acs.org

Ecotoxicology: Evaluating the toxicity of these compounds to a range of non-target organisms, including aquatic life, soil organisms, and beneficial insects. researchgate.net

Development of Greener Alternatives: A primary goal of sustainable chemistry is to design effective compounds that are also readily biodegradable and have minimal environmental impact. This involves integrating principles of green chemistry directly into the design of new agrochemicals.

Sustainable Applications: Beyond crop protection, the unique properties of triazoles could be harnessed for other sustainable applications, such as in the development of corrosion inhibitors or as components in advanced materials.

By pursuing these diverse research directions, the scientific community can unlock the full potential of s-Triazole, 3-propyl- and its derivatives, leading to innovations in medicine, materials science, and sustainable technology.

Q & A

Q. What are the established synthetic routes for s-Triazole, 3-propyl- and their optimization strategies?

The synthesis of s-Triazole, 3-propyl- (C₃H₇-substituted 1H-1,2,4-triazole) typically involves refluxing methods with alkylation agents like propyl halides. For example, Lal et al. (2018) described the use of chalcone-1,2,3-triazole hybrids synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for propyl-substituted derivatives . Optimization includes adjusting reaction time, temperature (80–120°C), and catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) to improve yields above 70% .

Q. How is s-Triazole, 3-propyl- characterized using spectroscopic and chromatographic techniques?

Key characterization methods:

  • NMR : ¹H and ¹³C NMR to confirm substitution at the triazole N3 position (δ 8.1–8.3 ppm for triazole protons) .
  • Mass Spectrometry : EI-MS (m/z 111 for molecular ion [C₅H₉N₃]⁺) as per the EPA/NIH Mass Spectral Database .
  • HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Q. What are the stability and storage conditions for s-Triazole, 3-propyl- under laboratory settings?

s-Triazole, 3-propyl- is hygroscopic and prone to oxidation. Storage recommendations:

  • Temperature : –20°C in sealed amber vials .
  • Solvent : Dissolved in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of s-Triazole, 3-propyl- derivatives for biological applications?

  • DFT Studies : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. For chalcone-triazole hybrids, DFT revealed charge transfer interactions critical for antimicrobial activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., EGFR for antitumor activity). Studies on quinoxaline-triazole hybrids showed binding energies ≤–8.5 kcal/mol, correlating with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological activities of s-Triazole, 3-propyl- derivatives?

Conflicting data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:

  • Assay Conditions : Differences in cell lines (HeLa vs. MCF-7) or serum concentrations .
  • Structural Modifications : Electron-withdrawing groups (e.g., –CF₃) enhance activity, while bulky substituents reduce bioavailability .
  • Validation : Cross-test derivatives in orthogonal assays (e.g., apoptosis vs. ROS generation) .

Q. What strategies improve the selectivity of s-Triazole, 3-propyl- derivatives toward specific enzymatic targets?

  • Structure-Activity Relationship (SAR) : Introduce sulfonamide or pyrimidine moieties to enhance kinase inhibition (e.g., CDK2/9) .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., triazole N2/N4) for selective binding .

Q. How to analyze tautomeric equilibria in s-Triazole, 3-propyl- derivatives and their impact on reactivity?

1,2,4-Triazoles exhibit tautomerism between 1H and 2H forms. Techniques:

  • VT-NMR : Monitor proton shifts at variable temperatures (25–80°C) .
  • X-ray Crystallography : Resolve dominant tautomers (e.g., 1H form stabilized by intramolecular H-bonding) .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields for s-Triazole, 3-propyl- Derivatives

MethodCatalystYield (%)Reference
CuAACCuSO₄/NaAsc78
Alkylation (reflux)K₂CO₃/DMF65
Microwave-assistedCuO nanoparticles85

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Assay Type
3-propyl-triazole-chalconeE. coli12.5MIC
Quinoxaline-triazoleHeLa cells4.3MTT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.